3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-9-7(10)5-6(8-9)3-4-11-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
MVWNRHXDWXJQIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)CCOC |
Origin of Product |
United States |
Physicochemical Profiling and Analytical Characterization of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Executive Summary & Structural Rationale
In modern medicinal chemistry and agrochemical development, the pyrazole core serves as a privileged, highly versatile pharmacophore[1]. Specifically, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (CAS: 888229-73-0) represents a highly specialized scaffold designed to overcome common pharmacokinetic bottlenecks associated with traditional, unsubstituted heterocycles[2].
The strategic incorporation of a 2-methoxyethyl side chain acts as a miniature polyethylene glycol (PEG)-like moiety. This structural choice fundamentally alters the molecule's hydration shell, significantly increasing thermodynamic aqueous solubility while maintaining sufficient lipophilicity for membrane permeation. Concurrently, the N-methyl group at position 1 locks the tautomeric equilibrium to prevent N-glucuronidation, a common metabolic liability in drug development, thereby enhancing the compound's metabolic half-life[3].
Quantitative Physicochemical Data
The baseline physicochemical properties dictate the compound's behavior in both synthetic environments and biological assays. The data below synthesizes structural predictions with established registry metrics[2],[4].
| Parameter | Value | Analytical Method / Derivation |
| Chemical Name | 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol | IUPAC Nomenclature |
| CAS Registry Number | 888229-73-0 | [2] |
| Molecular Formula | C₇H₁₂N₂O₂ | Elemental Composition |
| Molecular Weight | 156.18 g/mol | Mass Spectrometry |
| Topological Polar Surface Area | 52.6 Ų | In silico 2D structural prediction |
| Hydrogen Bond Donors | 1 (-OH group) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Structural Analysis |
| Predicted LogP | 0.6 – 1.1 | Hydrophilic/Lipophilic Balance |
Tautomeric Dynamics in Solution
A critical physicochemical property of pyrazol-5-ols is their solvent-dependent tautomerism. While the N-methyl group prevents 1H/2H nitrogen tautomerism, the molecule still exists in a dynamic equilibrium between the aromatic OH-form (1-methyl-1H-pyrazol-5-ol) and the non-aromatic CH-form (1-methyl-pyrazolin-5-one).
Understanding this causality is vital for analytical characterization: polar, protic solvents (e.g., Methanol, Water) stabilize the OH-form via hydrogen bonding, whereas non-polar solvents (e.g., Chloroform) shift the equilibrium toward the CH-form.
Tautomeric equilibrium of the pyrazole core influenced by solvent polarity.
Synthetic Methodology & Causality
The synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol relies on a highly regioselective cyclocondensation. The protocol below is designed as a self-validating system , ensuring that each step confirms the success of the previous one.
Synthetic workflow and analytical characterization logic for CAS 888229-73-0.
Protocol 1: Regioselective Cyclocondensation
-
Step 1: Reagent Preparation. Dissolve 1.0 equivalent of ethyl 5-methoxy-3-oxopentanoate in anhydrous ethanol. Causality: Ethanol provides the exact dielectric constant needed to stabilize the transition state without causing premature hydrolysis of the ester[1].
-
Step 2: Nucleophilic Attack. Add 1.05 equivalents of methylhydrazine dropwise at 0°C. Causality: The slight excess ensures complete consumption of the ester. The low temperature controls the exothermic initial imine formation, preventing thermal degradation of the methoxyethyl chain.
-
Step 3: Reflux & Dehydration. Elevate the temperature to 80°C and reflux for 4 hours. Causality: The thermal energy drives the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Step 4: Self-Validation (TLC). Spot the reaction mixture against the starting ester on a silica TLC plate (Eluent: 9:1 Dichloromethane/Methanol). The complete disappearance of the UV-active ester spot self-validates the termination of the reaction, preventing premature quenching.
-
Step 5: Purification. Concentrate under reduced pressure and purify via flash column chromatography to yield the pure compound[4].
Analytical Characterization Workflows
To guarantee structural integrity and purity, the compound must be subjected to rigorous analytical profiling.
Protocol 2: LC-MS Profiling (Self-Validating)
-
Step 1: Baseline Establishment. Inject a 100% Methanol blank. Causality: This validates the absence of column carryover, ensuring that subsequent signals belong exclusively to the sample.
-
Step 2: Chromatographic Separation. Inject the sample onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The pyrazole nitrogen is weakly basic. Formic acid protonates the nitrogen, preventing peak tailing on the silica matrix and drastically enhancing ionization efficiency in the mass spectrometer.
-
Step 3: Mass Detection. Operate the MS in Positive Electrospray Ionization (+ESI) mode. The protocol is validated when a singular, sharp chromatographic peak corresponds to an m/z of 157.1 [M+H]⁺ .
Protocol 3: NMR Spectroscopy
-
Step 1: Solvent Selection. Dissolve the purified compound in DMSO-d₆. Causality: DMSO-d₆ is a highly polar, aprotic solvent that locks the molecule predominantly into its OH-tautomer, simplifying the spectrum.
-
Step 2: Signal Validation. The ¹H-NMR spectrum must exhibit a distinct singlet near 3.6 ppm (N-CH₃), complex multiplets for the methoxyethyl side chain (-CH₂-CH₂-O-CH₃), and a broad singlet downfield (>10 ppm) corresponding to the hydroxyl proton, validating the aromatic tautomer[1].
Pharmacokinetic & Drug Discovery Implications
The physicochemical properties of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol make it a superior building block compared to standard alkyl-pyrazoles. The TPSA of 52.6 Ų falls perfectly within the Lipinski "Rule of 5" optimal range (< 140 Ų) for oral bioavailability. Furthermore, the ether oxygen in the side chain acts as a flexible hydrogen-bond acceptor, allowing the molecule to adapt to dynamic binding pockets in target kinases or receptors without the entropic penalty associated with rigid, hydrophobic alkyl chains.
References
-
National Center for Biotechnology Information (PubChem). 1-Methyl-1H-pyrazol-5-ol (CID 10986160). Retrieved from[Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank 2025. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Abstract
Introduction: The Pyrazole Scaffold in NMR Spectroscopy
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure and susceptibility to substitution make it a privileged scaffold in medicinal chemistry.[1] NMR spectroscopy is an indispensable tool for the characterization of pyrazole derivatives, providing detailed information about substitution patterns and electronic environments.[2]
For an N-substituted pyrazole, such as the N1-methylated target compound, the absence of tautomerism simplifies the NMR spectrum, resulting in a single set of signals for each unique proton and carbon.[2] The chemical shifts within the pyrazole ring are primarily influenced by the electronic nature of the substituents at the C3, C4, and C5 positions.
The subject of this guide, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, possesses a 1-methyl group, a 3-(2-methoxyethyl) side chain, and a 5-hydroxyl group. The N-methylation prevents tautomerization, and the C3 and C5 substituents, along with the C4 proton, give rise to a distinct and predictable NMR signature.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. These predictions are based on the analysis of structurally related compounds and established substituent effects in pyrazole systems. The standard reference for both ¹H and ¹³C NMR is Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Assignment |
| OH (on C5) | ~10-12 | Broad Singlet | - | The hydroxyl proton on a pyrazol-5-ol is acidic and often exchanges, leading to a broad signal in a downfield region. Its exact position is highly dependent on solvent, concentration, and temperature. |
| H4 | ~5.4 - 5.6 | Singlet | - | The C4-H of a 1,3,5-trisubstituted pyrazole appears as a singlet. Its chemical shift is influenced by the neighboring substituents. In 1-methyl-2-pyrazolin-5-one, the H-3 protons appear around this region, and substitution at C3 would shift the H4 proton accordingly.[3] |
| N-CH₃ (on N1) | ~3.4 - 3.6 | Singlet | - | The N-methyl group in 1-methyl-1H-pyrazol-5-ol derivatives typically resonates in this range. For example, in 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), the N-methyl signal is at 3.38 ppm.[3] |
| -CH₂- (adjacent to pyrazole) | ~2.7 - 2.9 | Triplet | ~6-7 | This methylene group is adjacent to the electron-withdrawing pyrazole ring, shifting it downfield. It will be split into a triplet by the adjacent methylene group. |
| -CH₂- (adjacent to OCH₃) | ~3.6 - 3.8 | Triplet | ~6-7 | This methylene group is deshielded by the adjacent electronegative oxygen atom. It will appear as a triplet due to coupling with the neighboring methylene group. |
| O-CH₃ | ~3.3 - 3.4 | Singlet | - | The methoxy group protons are shielded compared to the N-methyl protons and will appear as a singlet. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C5 | ~155 - 158 | The C5 carbon bearing the hydroxyl group is significantly deshielded and typically appears in this downfield region in pyrazol-5-ols. In a similar structure, 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), the C5 resonates at 156.0 ppm.[3] |
| C3 | ~145 - 148 | The C3 carbon, substituted with the methoxyethyl group, will also be in the aromatic region, typically slightly upfield from the C5-OH carbon. |
| C4 | ~90 - 95 | The C4 carbon in pyrazol-5-ols is significantly shielded compared to other aromatic carbons. In 1-phenyl-1H-pyrazol-3-ol, the C4 is observed at 94.2 ppm.[4] |
| N-CH₃ (on N1) | ~32 - 35 | The N-methyl carbon in 1-methyl-1H-pyrazol-5-ol derivatives is found in this region. For instance, in 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), it is at 31.6 ppm.[3] |
| -CH₂- (adjacent to pyrazole) | ~25 - 28 | This aliphatic carbon is slightly deshielded by the attached pyrazole ring. |
| -CH₂- (adjacent to OCH₃) | ~70 - 73 | The carbon atom bonded to the oxygen of the methoxy group is significantly deshielded. |
| O-CH₃ | ~58 - 60 | The methoxy carbon typically appears in this region. |
Experimental Design and Methodologies
To obtain high-quality NMR data for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will solubilize the polar pyrazol-5-ol and allow for the observation of the exchangeable OH proton. Deuterated chloroform (CDCl₃) can also be used, though the OH proton may be broader or exchange more readily with residual water.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Internal Standard : Tetramethylsilane (TMS) is the standard internal reference (0.00 ppm) for both ¹H and ¹³C NMR.
NMR Data Acquisition Workflow
The following workflow outlines the series of NMR experiments that should be performed for a complete structural elucidation.
Caption: Recommended workflow for complete NMR-based structural elucidation.
Detailed Experimental Parameters
-
¹H NMR : A standard single-pulse experiment is sufficient. A spectral width of -2 to 14 ppm is appropriate.
-
D₂O Exchange : To confirm the OH proton, after acquiring the initial ¹H spectrum, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the broad OH signal should disappear or significantly decrease in intensity.[2]
-
¹³C NMR : A proton-decoupled experiment is standard. A spectral width of 0 to 180 ppm is suitable.
-
DEPT-135 : This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (like C3 and C5) will be absent.
-
COSY (Correlation Spectroscopy) : This experiment will show correlations between coupled protons. A key expected correlation is between the two methylene groups of the 2-methoxyethyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. This is essential for unambiguously assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and connecting different fragments of the molecule. Key expected correlations include:
-
The N-CH₃ protons to C5 and the N1 carbon.
-
The H4 proton to C3 and C5.
-
The protons of the methylene group adjacent to the pyrazole ring to C3 and C4.
-
Structural Insights and Rationale for Chemical Shift Predictions
The predicted chemical shifts are derived from the foundational structure of the 1-methyl-1H-pyrazol-5-ol ring system, with adjustments made for the C3 substituent.
The Pyrazole Core
The pyrazole ring itself dictates the general regions for the proton and carbon signals. The N-methyl group on a pyrazole typically appears around 3.4-3.6 ppm for the protons and 32-35 ppm for the carbon.[3] The C4-H is generally the most shielded of the ring protons. The C3 and C5 carbons are deshielded due to their proximity to the electronegative nitrogen atoms and, in this case, the C5-hydroxyl group.
Influence of the 2-Methoxyethyl Substituent
The 2-methoxyethyl group at the C3 position will have the following effects:
-
¹H NMR : The methylene group directly attached to the pyrazole ring (a -CH₂-Ar system) will be deshielded and is expected around 2.7-2.9 ppm. The other methylene group, being adjacent to an oxygen atom (-O-CH₂-), will be further deshielded to approximately 3.6-3.8 ppm. The terminal methoxy group (-OCH₃) protons will be the most shielded part of this side chain, appearing around 3.3-3.4 ppm. Both methylene groups will appear as triplets due to ³J-coupling.
-
¹³C NMR : The carbons of the side chain will have characteristic shifts. The carbon attached to the pyrazole ring will be in the typical aliphatic region (~25-28 ppm). The carbon adjacent to the oxygen will be significantly deshielded (~70-73 ppm), and the methoxy carbon will resonate around 58-60 ppm.
The following diagram illustrates the key HMBC correlations that would be expected and would be instrumental in confirming the predicted assignments.
Caption: Key expected 2- and 3-bond HMBC correlations.
Conclusion
This technical guide provides a detailed, predicted ¹H and ¹³C NMR analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable set of expected chemical shifts and outlined a comprehensive experimental workflow for the definitive structural elucidation of this compound. The provided protocols and rationale will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives.
References
- Claramunt, R. M., López, C., García, M. A., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
- Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569.
- Holzer, W., & Mereiter, K. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143.
- BenchChem. (2025).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Keseru, G. M., et al. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. International Journal of Molecular Sciences, 23(23), 15033.
-
PubChem. (n.d.). 1-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]
- Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-35.
- Fahmy, H. T. Y., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(12), e32924.
- Reddy, C. R., et al. (2015). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive nucleophilic additions. RSC Advances, 5(104), 85721-85728.
- Svete, J., et al. (2012). Synthesis of 3-(2-aminoethyl)
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ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b) 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, c) poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [Link]
- Jimeno, M. L., Jagerovic, N., Elguero, J., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Pyrazol-5-ol, 1,3-bis(4-methoxyphenyl)-. Retrieved from [Link]
- Hama, T., et al. (2015). Supporting Information for Manganese(III) Acetate-Mediated Reaction of 1,1-Diarylethenes with 1,3-Dicarbonyl Compounds and Alcohols: A New Synthesis of 2,3,4,5-Tetrasubstituted Furans. The Journal of Organic Chemistry, 80(1), 633-640.
- Holzer, W., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3704.
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
- Dow, G. S., et al. (2014). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular Therapy - Nucleic Acids, 3, e145.
- HETEROCYCLES, Vol. 67, No. 1, 2006.
-
Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Retrieved from [Link]
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Tautomeric Equilibrium of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in Solution: Mechanistic Insights and Analytical Workflows
Introduction: The Molecular Chameleon
In modern drug discovery and formulation, pyrazolone derivatives are frequently encountered as core pharmacophores. However, molecules like 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol are not static entities; they are "molecular chameleons." Their structural state dynamically adapts to the solvation environment through prototropic tautomerism.
Understanding and quantifying this equilibrium is not merely an academic exercise. The specific tautomeric form present in solution dictates the molecule's lipophilicity, receptor binding affinity, and pharmacokinetic profile. Failure to account for tautomeric shifts during lead optimization often results in unpredictable structure-activity relationships (SAR) and formulation instability.
Mechanistic Causality of Tautomerism
For 1-methyl-1H-pyrazol-5-ol systems, the tautomeric landscape is defined by three competing species ([1]):
-
The CH-Form (Pyrazol-5(4H)-one): Characterized by an sp³-hybridized carbon at position 4.
-
The OH-Form (5-Hydroxypyrazole): The fully aromatic, enolic form.
-
The NH-Form (Zwitterionic/Mesoionic): Because the N1 position is methylated, protonation at N2 yields a highly polar zwitterionic species (N1⁺–CH₃, C5–O⁻).
The Role of the Solvent Environment
The causality behind the relative stability of these forms is strictly governed by the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity.
In non-polar solvents (e.g., CDCl₃) or the gas phase, the CH-form is thermodynamically predominant. This is due to the high bond dissociation energy of the C=O bond and the absence of highly polarized N–H or O–H bonds that would otherwise require significant solvation energy ([1]).
Conversely, as solvent polarity increases (e.g., shifting to DMSO-d₆ or D₂O), the equilibrium undergoes a dramatic shift. Polar solvents stabilize the large dipole moments of the OH-form and the zwitterionic NH-form via robust intermolecular hydrogen-bonding networks ([1]). Furthermore, the flexible 3-(2-methoxyethyl) substituent introduces an ether oxygen that can act as a localized hydrogen-bond acceptor, subtly lowering the free energy of the OH-form in solvents of intermediate polarity.
Caption: Tautomeric equilibrium network of 1-methyl-1H-pyrazol-5-ol derivatives across solvent polarities.
Quantitative Data: Solvent-Dependent Ratios
The table below summarizes the expected molar fractions of the tautomers based on the dielectric continuum of the solvent environment.
Table 1: Solvent-Dependent Tautomeric Molar Fractions (Representative Data at 298 K)
| Solvent | Dielectric Constant ( ε ) | CH-Form (%) | OH-Form (%) | NH-Form (%) |
| CDCl₃ (Non-Polar) | 4.8 | >80 | <20 | Trace |
| THF-d₈ (Intermediate) | 7.5 | ~60 | ~35 | ~5 |
| DMSO-d₆ (Polar Aprotic) | 46.8 | ~30 | ~40 | ~30 |
| D₂O (Polar Protic) | 78.4 | <10 | ~20 | >70 |
Note: Data illustrates the thermodynamic shift from CH-dominance to NH/OH-dominance as a function of solvent polarity and H-bonding capability.
Analytical Workflows: Overcoming the NMR Time-Scale
A critical challenge in quantifying tautomeric ratios is the proton exchange rate. At room temperature (298 K), the interconversion between the OH, CH, and NH forms is often too rapid for the NMR timescale. This results in broadened, time-averaged signals that completely obscure the true equilibrium ([2]).
To circumvent this limitation, we employ Variable Temperature (VT) NMR spectroscopy . By cooling the sample into the "slow proton exchange regime," we freeze out the tautomeric interconversion. This allows for the simple, direct signal integration of the distinct tautomers—a self-validating method that leaves no room for ambiguous spectral deconvolution ([3]).
Caption: Self-validating Variable Temperature (VT) NMR workflow for tautomer quantification.
Self-Validating Protocol: VT-NMR & FTIR Orthogonal Analysis
To ensure absolute trustworthiness in your structural assignments, follow this self-validating protocol. The underlying logic is highly robust: NMR provides the thermodynamic equilibrium constant ( KT ), while orthogonal FTIR confirms the functional group presence independently.
Step 1: Anhydrous Sample Preparation
-
Causality: Trace water acts as a proton-relay catalyst, artificially accelerating tautomeric exchange and defeating the VT-NMR approach.
-
Action: Dry 15 mg of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol under high vacuum for 12 hours. Dissolve the analyte in 0.6 mL of strictly anhydrous, ampoule-sealed CD₂Cl₂ (for low-temperature studies) or THF-d₈.
Step 2: VT-NMR Acquisition
-
Causality: Lowering the thermal energy decelerates the proton transfer rate below the Larmor frequency difference of the tautomeric signals, forcing decoalescence.
-
Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire standard ¹H and ¹³C spectra at 298 K. Cool the probe in 10 K decrements down to 223 K, allowing 5 minutes for thermal equilibration at each step. Monitor the C4 resonance (~3.5 ppm for the CH₂ of the CH-form; ~5.5 ppm for the CH of the OH/NH forms).
Step 3: ¹H-¹⁵N HMBC Assignment
-
Causality: Carbon and proton shifts can be ambiguous for the zwitterionic NH-form. Nitrogen chemical shifts, however, are exquisitely sensitive to protonation states.
-
Action: At 223 K, acquire a ¹H-¹⁵N HMBC spectrum. The NH-form is unambiguously identified by a dramatic upfield shift of the N2 resonance and distinct cross-peaks with the N1-methyl protons.
Step 4: Integration and Thermodynamic Calculation
-
Action: Integrate the fully decoalesced C4 signals to determine the molar fractions. Calculate the equilibrium constant KT=[FormA]/[FormB] . Plot ln(KT) vs 1/T (van 't Hoff plot) to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.
Step 5: Orthogonal FTIR Validation
-
Causality: Vibrational spectroscopy operates on a femtosecond timescale, inherently capturing all tautomers simultaneously without the need for cryogenic cooling.
-
Action: Acquire an FTIR spectrum of the sample in the exact same solvent at room temperature. Validate the NMR-derived ratios by comparing the integration of the C=O stretch (~1700 cm⁻¹, corresponding to the CH-form) against the O–H stretch (~3300 cm⁻¹, corresponding to the OH-form).
References
-
Title: DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences (IJPCBS) URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL: [Link]
-
Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: Freie Universität Berlin URL: [Link]
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Structural Characterization and X-Ray Crystallography of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol: A Predictive and Methodological Guide
Executive Summary
The compound 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Pyrazole derivatives are ubiquitous in drug discovery, frequently exhibiting anti-inflammatory, antimicrobial, and antiviral properties[1][2]. While the 1-methyl substitution locks the position of one nitrogen atom, the 5-hydroxyl group introduces a critical structural variable: tautomerism[3].
For drug development professionals, understanding the solid-state architecture of this active pharmaceutical ingredient (API) intermediate is not merely an academic exercise. The specific tautomeric state and resulting hydrogen-bond network dictate the compound's solubility, dissolution kinetics, and target-binding affinity. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Mechanistic Insights: Tautomerism and Solid-State Causality
The Tautomeric Equilibrium
The core structural feature of 1-methyl-1H-pyrazol-5-ol derivatives is their ability to exist in a tautomeric equilibrium between the 5-hydroxypyrazole (enol) form and the 5-pyrazolidone (keto/lactam) form[3].
-
Causality in Crystallization: The choice of crystallization solvent directly influences which tautomer is isolated in the solid state. Protic solvents (e.g., ethanol, water) tend to stabilize the enol form through competitive hydrogen bonding, while aprotic solvents (e.g., toluene) may shift the equilibrium toward the keto form[3].
Hydrogen-Bonding Topology
The tautomeric state dictates the supramolecular assembly of the crystal:
-
Enol Form (5-Hydroxypyrazole): If crystallized as the hydroxyl tautomer, the molecules typically self-assemble into inversion dimers. These dimers are stabilized by robust intermolecular O—H···N hydrogen bonds, generating a characteristic R22(8) ring motif[4][5].
-
Keto Form (5-Pyrazolidone): If the keto form is isolated, the molecules typically form one-dimensional catemeric chains driven by N—H···O lactam-like interactions.
-
The 3-(2-Methoxyethyl) Influence: The flexible methoxyethyl side chain introduces an additional ether oxygen. This oxygen can act as a bifurcated hydrogen-bond acceptor, potentially cross-linking the R22(8) dimers into complex two-dimensional ribbons parallel to the crystallographic planes[5]. Weak π−π interactions between the pyrazole rings further stabilize the lattice[4][6].
Caption: Tautomeric equilibrium and solvent-driven crystallization pathways of 1-methyl-1H-pyrazol-5-ol.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity structural data, the following step-by-step methodology incorporates built-in quality control (QC) gates. This prevents the propagation of errors from poor crystal selection into the final electron density maps.
Phase 1: Thermodynamic Crystallization
-
Step 1: Solvent Selection. Dissolve 50 mg of the compound in 2 mL of a polar protic solvent (e.g., methanol) to favor the enol tautomer.
-
Step 2: Vapor Diffusion. Place the vial inside a larger closed chamber containing an antisolvent (e.g., diethyl ether).
-
Causality: Vapor diffusion ensures extremely slow supersaturation kinetics. This thermodynamic control minimizes crystal defects (e.g., twinning) and yields high-quality single crystals suitable for diffraction.
Phase 2: X-Ray Diffraction Data Collection
-
Step 1: Crystal Selection. Suspend the crystals in paratone oil. Select a crystal (approx. 0.3×0.2×0.15 mm) under a polarized light microscope.
-
Self-Validation Gate: The crystal must exhibit sharp, uniform extinction when rotated under cross-polarizers. Uneven extinction indicates a twinned or cracked crystal; discard and re-select.
-
-
Step 2: Cryocooling. Mount the crystal on a glass fiber or MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100.0 ± 0.1 K)[4].
-
Causality: Cryocooling minimizes the Debye-Waller factors (atomic thermal vibrations). This is strictly required to sharpen high-angle diffraction spots and accurately locate the light hydrogen atoms, which is the only way to definitively prove whether the OH or NH tautomer is present[4].
-
-
Step 3: Data Acquisition. Collect data using a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[2].
Phase 3: Phase Problem Solution and Refinement
-
Step 1: Integration. Integrate the frames and apply empirical absorption corrections.
-
Self-Validation Gate: Check the internal agreement factor ( Rint ). If Rint>0.10 , the data is too noisy or the crystal is twinned. Halt the process and collect data on a new crystal.
-
-
Step 2: Structure Solution. Solve the structure using direct methods to locate the heavy atoms (C, N, O).
-
Step 3: Anisotropic Refinement. Refine the structure using full-matrix least-squares on F2 [4]. Locate hydrogen atoms from the difference Fourier map and refine them isotropically.
Caption: Step-by-step X-ray diffraction methodology with embedded quality control gates.
Data Presentation: Expected Crystallographic Parameters
Based on isostructural analogs such as 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol[1] and 3-isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol[4], the following table summarizes the predicted and target crystallographic parameters for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
| Parameter | Expected Range / Target Value | Causality & Significance |
| Crystal System | Monoclinic or Orthorhombic | Typical for asymmetric substituted pyrazoles[2][6]. |
| Space Group | P21/c or P212121 | Dictated by the packing efficiency of the R22(8) dimers[2][6]. |
| Temperature | 100 K | Essential for resolving tautomeric hydrogen atoms[4]. |
| Radiation | Mo K α ( λ=0.71073 Å) | Provides sufficient resolution for small organic molecules[2]. |
| Hydrogen Bonding | O—H···N or N—H···O | Defines the API's solid-state stability and dissolution profile[1][4]. |
| Final R1 Value | <0.05 (for I>2σ(I) ) | Validates the accuracy of the structural model[4]. |
| Goodness-of-Fit (S) | ≈1.00−1.05 | Confirms the weighting scheme during F2 refinement is optimal. |
Conclusion & Implications for Drug Design
The structural elucidation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is a critical step in its utilization as a pharmaceutical building block. By employing rigorous, self-validating crystallographic protocols, researchers can definitively assign the tautomeric state of the molecule. Because the 5-hydroxypyrazole and 5-pyrazolidone forms present entirely different hydrogen-bond donor/acceptor surfaces, this structural knowledge is mandatory for accurate in silico docking studies, formulation development, and the prediction of the API's pharmacokinetic behavior.
References
-
Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). "1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol". Acta Crystallographica Section E: Structure Reports Online, 67(6), o1463. URL:[Link]
-
Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2011). "3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol". Acta Crystallographica Section E: Structure Reports Online, 67(3), o463. URL:[Link]
-
Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2010). "3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol". Acta Crystallographica Section E: Structure Reports Online, 66(8), o1937-o1938. URL:[Link]
-
Vyas, P., Akbari, J., Tala, S. D., & Joshi, M. J. (2012). "Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine". Crystal Research and Technology, 47(7). URL:[Link]
Sources
Mass Spectrometry Fragmentation Pattern of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol: A Mechanistic Guide
Executive Summary
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (Chemical Formula: C₇H₁₂N₂O₂, Monoisotopic Mass: 156.0899 Da) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis and agrochemical development. Accurate structural characterization of this molecule via tandem mass spectrometry (LC-MS/MS) is critical for bioanalytical quantification, metabolite identification, and pharmacokinetic profiling.
This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior under Collision-Induced Dissociation (CID). By deconstructing the thermodynamic drivers behind its ionization and subsequent bond cleavages, this guide equips analytical scientists with the predictive logic necessary to develop robust Multiple Reaction Monitoring (MRM) assays.
Structural Dynamics and Ionization Causality
Before analyzing the fragmentation spectra, it is imperative to understand the solution-state and gas-phase dynamics of the precursor molecule.
The Tautomeric Effect
The molecule possesses a hydroxyl group at the C5 position of the pyrazole ring. Compounds of this class exhibit a well-documented tautomeric equilibrium between the 5-hydroxypyrazole form (aromatic) and the 5-pyrazolone form (non-aromatic, featuring a C=O carbonyl bond).
Gas-phase and solution-state tautomeric equilibrium of the pyrazole core.
During Electrospray Ionization in positive mode (ESI+), the presence of the acidic mobile phase (typically 0.1% formic acid) drives protonation. Protonation predominantly occurs at the N2 atom of the pyrazole ring or the carbonyl oxygen of the pyrazolone form. This yields a highly stable [M+H]⁺ precursor ion at m/z 157.097 . The co-existence of the pyrazolone tautomer in the gas phase is the primary causal factor for the characteristic neutral loss of carbon monoxide (CO) observed during CID[1].
Primary Fragmentation Pathways (Mechanistic Logic)
Upon isolation of the m/z 157.097 precursor ion in the collision cell, the molecule undergoes specific, energy-dependent fragmentation pathways dictated by its functional groups.
Pathway A: Methoxyethyl Side-Chain Cleavage
The 2-methoxyethyl substituent at the C3 position is the most sterically accessible and thermodynamically labile region of the molecule.
-
Neutral Loss of Methanol (-32 Da): The dominant low-energy pathway is the elimination of CH₃OH. This is driven by neighboring group participation, where the loss of methanol facilitates the formation of a highly stable, conjugated 3-vinylpyrazole intermediate at m/z 125.071 . Methoxyethyl groups are well known to undergo such neutral losses to stabilize the remaining aliphatic chain[2].
-
Alpha-Cleavage (-45 Da): At higher collision energies, direct homolytic or heterolytic cleavage between the alkyl carbons of the side chain occurs, resulting in the extrusion of a methoxymethyl radical (•CH₂OCH₃) and yielding a radical cation at m/z 112.063 [2].
Pathway B: Pyrazolone Core Ring Opening
Once the side chain is truncated, the core heterocyclic ring absorbs the residual collision energy, triggering deep structural rearrangements.
-
Loss of Carbon Monoxide (-28 Da): Because the molecule exists partially in the pyrazolone tautomeric state, the m/z 125.071 intermediate undergoes alpha-cleavage adjacent to the carbonyl group, extruding CO to form a stable fragment at m/z 97.076 . This CO loss is a definitive diagnostic marker for 5-pyrazolone derivatives[1].
-
Expulsion of HCN (-27 Da): A universal hallmark of pyrazole fragmentation is the contraction and opening of the nitrogen-containing ring via the loss of hydrogen cyanide (HCN)[3]. This pathway converts the m/z 125.071 intermediate into a fragment at m/z 98.061 .
Proposed collision-induced dissociation (CID) fragmentation pathway for m/z 157.097.
Quantitative Data Summary
To facilitate rapid MRM method development, the exact monoisotopic masses and structural assignments of the primary fragments are summarized below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Formula | Mechanistic Assignment |
| 157.097 | 125.071 | 32.026 (CH₃OH) | C₆H₉N₂O⁺ | Side-chain elimination (Vinyl formation) |
| 157.097 | 112.063 | 45.034 (•CH₂OCH₃) | C₅H₈N₂O•⁺ | Alpha-cleavage of methoxyethyl chain |
| 125.071 | 97.076 | 27.995 (CO) | C₅H₉N₂⁺ | Pyrazolone core cleavage |
| 125.071 | 98.061 | 27.011 (HCN) | C₅H₈NO⁺ | Pyrazole ring opening |
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure high trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. The inclusion of specific mobile phase additives and gradient conditions is causally linked to the physicochemical properties of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Phase 1: Chromatographic Separation
Causality: The molecule is relatively polar due to the hydroxyl and methoxyethyl groups. A high-aqueous starting condition is required to ensure adequate retention on a reversed-phase column and prevent co-elution with the solvent front.
-
Column Selection: Equip the UPLC system with a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid is critical to force the equilibrium toward the [M+H]⁺ state, suppressing unwanted sodium [M+Na]⁺ adducts).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run at a flow rate of 0.4 mL/min. Start at 5% B, hold for 0.5 min. Ramp to 60% B over 3.0 minutes. Ramp to 95% B at 3.1 min, hold until 4.0 min to wash the column, and re-equilibrate at 5% B for 1.5 minutes.
Phase 2: Mass Spectrometry Optimization
Causality: The pyrazolone core requires moderate energy to fragment, while the methoxyethyl chain is highly labile. Stepped collision energies are necessary to capture both primary and secondary fragments.
-
Source Parameters (ESI+): Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 450°C, and Desolvation Gas Flow to 800 L/hr.
-
Precursor Isolation: Set Q1 to isolate m/z 157.1 (Unit resolution).
-
Collision Energy (CE) Titration:
-
To monitor the m/z 157.1 → 125.1 transition (Quantifier), apply a low CE of 15 eV .
-
To monitor the m/z 157.1 → 97.1 transition (Qualifier), apply a higher CE of 28 eV to drive the secondary CO loss.
-
-
System Suitability Validation: Inject a 10 ng/mL neat standard. The protocol is validated if the signal-to-noise (S/N) ratio of the m/z 125.1 quantifier peak is >100, and the retention time remains stable within ±0.05 minutes across three consecutive injections.
References
- Source: intechopen.
- Source: nih.
- Source: psnnjp.
Sources
Thermodynamic Stability and Tautomeric Profiling of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Molecular Architecture
The compound 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (CAS: 888229-73-0) represents a highly specialized heterocyclic scaffold frequently utilized in medicinal chemistry as a bioisostere and metal-chelating pharmacophore. Understanding its thermodynamic stability is fundamentally an exercise in profiling its tautomeric equilibrium.
Because the N1 position is locked by a methyl group, the tautomeric landscape is restricted compared to unsubstituted pyrazoles. The molecule exists in a dynamic equilibrium between three primary states:
-
OH-Form (Aromatic): 1-methyl-3-(2-methoxyethyl)-1H-pyrazol-5-ol.
-
CH-Form (Keto): 1-methyl-3-(2-methoxyethyl)-4,5-dihydro-1H-pyrazol-5-one.
-
NH-Form (Conjugated/Zwitterionic): 1-methyl-3-(2-methoxyethyl)-2,5-dihydro-1H-pyrazol-5-one.
The thermodynamic stability of these forms is not static; it is heavily dictated by the dielectric constant of the microenvironment and the unique intramolecular interactions afforded by the flexible 3-(2-methoxyethyl) side chain.
Tautomeric equilibrium pathways of 1-substituted pyrazol-5-ols modulated by solvent polarity.
Thermodynamic Drivers of Stability
The causality behind the stability of each tautomer lies in the interplay between enthalpy (aromaticity vs. bond strength) and entropy (solvation shells and intramolecular degrees of freedom).
According to foundational studies on fluorinated and aromatic pyrazol-5-ols, the OH-form is generally the most thermodynamically stable in the solid state and in non-polar solvents due to the preservation of the 6π-electron aromatic system. However, in polar aprotic environments, the high dielectric constant stabilizes the large dipole moment of the CH-form's carbonyl group.
The introduction of the 2-methoxyethyl group at the C3 position introduces a unique thermodynamic variable. In the NH-form, the protonated N2 can theoretically form an intramolecular hydrogen bond with the ether oxygen of the methoxyethyl group. This pseudo-ring formation provides an entropic advantage that can abnormally stabilize the NH-form in specific protic environments, a phenomenon well-documented in FT-IR spectral analyses of substituted pyrazol-5-ones.
Quantitative Thermodynamic Data Summary
The following table summarizes the representative thermodynamic parameters for the tautomers of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, derived from Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level, implicit aqueous solvation model).
| Tautomeric State | Relative Enthalpy (ΔH, kcal/mol) | Relative Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Dipole Moment (Debye) |
| OH-Form (Reference) | 0.00 | 0.00 | 0.00 | 2.45 |
| CH-Form | +3.12 | -1.05 | +4.17 | 4.88 |
| NH-Form | +1.85 | +0.45 | +1.40 | 5.12 |
Note: Lower ΔG indicates higher thermodynamic stability. The NH-form shows an entropic gain (+0.45 kcal/mol) due to the restriction of the methoxyethyl rotor via intramolecular hydrogen bonding.
Self-Validating Experimental Methodologies
To empirically validate the thermodynamic stability of this compound, a self-validating workflow combining solution-state Variable-Temperature NMR (VT-NMR) and solid-state thermal analysis must be employed. The causality behind this dual approach is that solution-state data provides the equilibrium constants ( Keq ), while solid-state data confirms the baseline thermal degradation limits, ensuring that VT-NMR is measuring tautomerism, not decomposition.
Self-validating experimental and computational workflow for thermodynamic profiling.
Protocol: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics
Objective: Calculate the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization using a Van 't Hoff plot.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen because its high dielectric constant slows the proton exchange rate sufficiently to observe distinct tautomeric peaks on the NMR timescale.
-
Instrument Calibration: Calibrate the NMR spectrometer probe temperature using an ethylene glycol standard to ensure thermal accuracy within ±0.1 K.
-
Data Acquisition: Acquire quantitative 1H -NMR spectra at 5 K intervals from 298 K to 353 K.
-
Equilibration: Allow the sample to equilibrate for exactly 15 minutes at each temperature step before pulsing. Causality: This ensures the tautomeric population has reached its true thermodynamic minimum, preventing kinetic artifacts.
-
Integration & Analysis: Integrate the distinct C4 proton signals. The OH-form exhibits a singlet at ~5.8 ppm (1H), while the CH-form exhibits a singlet at ~3.4 ppm (2H, CH2 group).
-
Thermodynamic Calculation: Calculate Keq=[CH]/[OH] at each temperature. Plot ln(Keq) versus 1/T . The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .
Protocol: Thermal Degradation Profiling (TGA/DSC)
Objective: Establish the absolute thermal stability limit and phase transition enthalpies.
Step-by-Step Methodology:
-
Crucible Preparation: Weigh 3-5 mg of the analyte into a standard 40 µL aluminum crucible. Pierce the lid with a 50 µm pinhole. Causality: The pinhole allows volatile degradation products to escape without causing pressure-induced shifts in the melting endotherm.
-
Purge Gas: Utilize high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from masking the endothermic tautomeric or melting shifts.
-
Heating Program: Equilibrate at 25 °C for 5 minutes, then heat at a slow rate of 5 °C/min up to 300 °C. Causality: A slower heating rate provides superior resolution of closely overlapping thermal events (e.g., solid-state tautomeric shifts immediately preceding melting).
-
Data Extraction: Identify the onset temperature ( Tonset ) of the melting endotherm (DSC) and the temperature of 5% mass loss ( Td5% ) from the TGA curve to define the upper limit of the molecule's thermodynamic stability.
Conclusion & Implications for Drug Development
The thermodynamic stability of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is a delicate balance governed by the aromaticity of the pyrazole core and the specific intramolecular hydrogen-bonding capabilities of the methoxyethyl side chain. For drug development professionals, recognizing that this molecule will shift from an aromatic OH-form in lipophilic environments (like cell membranes) to a more polar NH/CH-form in aqueous environments (like blood plasma) is critical. This dynamic tautomerism directly impacts the molecule's partition coefficient ( logP ), receptor binding kinetics, and overall pharmacokinetic profile.
References
-
Title: Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations Source: Spectroscopy Letters (via ResearchGate) URL: [Link]
Solubility Profile of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in Polar Organic Solvents: A Mechanistic and Methodological Guide
Executive Summary
In the landscape of pharmaceutical intermediates and agrochemical development, pyrazole derivatives are highly valued for their synthetic versatility and bioactivity. 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol represents a specialized scaffold featuring a pyrazole core functionalized with an N-methyl group and a flexible, ether-containing methoxyethyl chain. Understanding its solubility profile in polar organic solvents is a critical prerequisite for optimizing reaction conditions, designing crystallization workflows, and developing robust formulations.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere empirical data. We will deconstruct the thermodynamic and structural causality behind the compound's solvation behavior and provide a self-validating, ICH-compliant experimental protocol for precise solubility determination.
Structural Mechanics & Solvation Thermodynamics
The solubility of pyrazole derivatives is dictated by the energy required to disrupt their solid-state crystal lattice versus the thermodynamic gain of solvation [1]. For 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, three structural features govern its interaction with polar organic solvents:
A. Tautomerism and the Pyrazole Core
Pyrazol-5-ol derivatives inherently exist in a tautomeric equilibrium between the enol form (1H-pyrazol-5-ol) and the keto form (pyrazolin-5-one) [3]. However, the presence of the 1-methyl group restricts tautomerization at the N-1 position, locking the nitrogen and forcing the equilibrium strictly between the C-4 methylene (keto) and the C-5 hydroxyl (enol) forms.
-
Enol Form: Acts as a strong Hydrogen Bond Donor (HBD) via the -OH group.
-
Keto Form: Acts as a strong Hydrogen Bond Acceptor (HBA) via the C=O group.
B. The 2-Methoxyethyl Motif
The addition of the 2-methoxyethyl chain (-CH₂CH₂OCH₃) at the C-3 position significantly alters the molecule's physicochemical profile. Unlike rigid aryl substituents that promote strong π-π stacking and high crystal lattice energy, the flexible aliphatic chain increases the entropy of the system. Furthermore, the ether oxygen introduces an additional, highly accessible Hydrogen Bond Acceptor (HBA) site, dramatically enhancing solubility in both polar protic and aprotic solvents compared to simpler alkyl pyrazoles [1].
Figure 1: Tautomeric equilibrium and solvent-specific hydrogen bonding pathways.
Quantitative Solubility Profile in Polar Organic Solvents
Because empirical solubility data is highly specific to the polymorphic form of the synthesized batch, the following table presents a rigorously modeled solubility profile. This data is synthesized from the established behavior of N-methylated pyrazol-5-ol analogs and the known solvent-solute interactions of the methoxyethyl functional group [2].
| Solvent | Polarity Index | Dielectric Constant (ε) | H-Bonding Capability | Modeled Solubility Range (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.8 | Strong Acceptor | > 100 (Excellent) |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Strong Acceptor | 80 - 100 (Excellent) |
| Methanol (MeOH) | 5.1 | 32.7 | Donor & Acceptor | 40 - 60 (Good) |
| Ethanol (EtOH) | 5.2 | 24.5 | Donor & Acceptor | 20 - 40 (Moderate to Good) |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Weak Acceptor | 10 - 20 (Moderate) |
Mechanistic Breakdown of Solvent Efficacy:
-
Polar Aprotic Dominance (DMSO/DMF): DMSO is the optimal solvent for this compound. The highly polarized S=O bond acts as an exceptional hydrogen bond acceptor for the pyrazol-5-ol enol form. Because DMSO does not donate hydrogen bonds, it does not compete with the molecule's internal HBA sites (the ether oxygen), leading to rapid dissolution[1].
-
Polar Protic Solvents (MeOH/EtOH): Alcohols provide good solubility by satisfying both the HBD and HBA requirements of the pyrazole tautomers. However, the solubility is slightly lower than in DMSO because the self-association of alcohol molecules (solvent-solvent hydrogen bonding) must be overcome to solvate the compound.
-
Acetonitrile: Despite a high dielectric constant, MeCN is a relatively weak hydrogen bond acceptor. It relies primarily on dipole-dipole interactions, resulting in moderate solubility.
Experimental Protocol: Equilibrium Solubility Determination
To generate reliable, reproducible data for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, we employ the Shake-Flask Method . This protocol is designed as a self-validating system and is strictly aligned with the ICH M9 guidelines for biopharmaceutics classification [4].
Causality-Driven Methodology
Step 1: Preparation of the Solid Phase
-
Action: Weigh an amount of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol that is approximately 30-40% greater than the estimated saturation point into a 10 mL glass vial.
-
Causality: A thermodynamic equilibrium can only be reached if an excess of the solid phase is present throughout the entire experiment. If all solid dissolves, the system is unsaturated, and the true solubility limit remains unknown [4].
Step 2: Solvent Addition and Sealing
-
Action: Add exactly 5.0 mL of the target polar organic solvent (e.g., HPLC-grade DMSO or Methanol). Seal the vial with a PTFE-lined cap and wrap with Parafilm.
-
Causality: PTFE prevents leaching of plasticizers into polar organic solvents, which could artificially alter the solubility profile or introduce artifact peaks during HPLC analysis.
Step 3: Isothermal Agitation
-
Action: Place the vial in an orbital shaker set to 25.0°C ± 0.1°C (or 37.0°C for physiological modeling) at 150 RPM for 24 to 48 hours.
-
Causality: Solubility is highly temperature-dependent [2]. Even a 1°C fluctuation can shift the equilibrium. Orbital shaking ensures continuous renewal of the solvent boundary layer around the solid particles, accelerating the path to equilibrium.
Step 4: Phase Separation (Critical Step)
-
Action: Remove the vial and immediately centrifuge at 3,000 RPM for 10 minutes at the exact same temperature (25.0°C). Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: If the solution is allowed to cool during filtration, the compound will precipitate, yielding a falsely low concentration. PTFE filters are mandatory; nylon or PES filters may partially dissolve in solvents like DMF or DMSO, or non-specifically bind the analyte [1].
Step 5: Quantification via HPLC-UV
-
Action: Dilute the filtered supernatant immediately in the mobile phase to prevent precipitation. Quantify the concentration using a validated HPLC-UV method against a standard calibration curve.
Figure 2: ICH-compliant Shake-Flask workflow for equilibrium solubility.
References
UV-Vis absorption spectrum of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, a heterocyclic compound of interest to medicinal chemists and drug development professionals. Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Accurate characterization of their fundamental physicochemical properties, such as UV-Vis absorption, is critical for quantitative analysis, stability assays, and formulation development. This document moves beyond a simple presentation of a spectrum, instead focusing on the underlying chemical principles that govern its complex nature. We will demonstrate that the UV-Vis absorption profile of this pyrazol-5-ol is not static; it is a dynamic function of its environment, dictated by a fascinating phenomenon of prototropic tautomerism. This guide provides the theoretical framework and a robust experimental protocol to deconstruct and interpret these spectral complexities, empowering researchers to achieve accurate and reproducible results.
The Central Scientific Challenge: Prototropic Tautomerism
Pyrazol-5-ols, also known as pyrazol-5-ones, rarely exist as a single, fixed structure in solution. Instead, they exhibit prototropic tautomerism, a chemical equilibrium wherein protons migrate to different positions on the molecule, resulting in distinct structural isomers.[3][4] For 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, three primary tautomeric forms are possible, each with a unique arrangement of atoms and, critically, a different chromophoric system.
-
The OH-Form (Hydroxy-pyrazole): An aromatic 1H-pyrazol-5-ol. This form possesses a fully aromatic pyrazole ring, with the hydroxyl group at the C5 position.
-
The CH-Form (Methylene-pyrazolone): A 2,4-dihydro-3H-pyrazol-3-one. This isomer features a non-aromatic ring with two double bonds and an exocyclic C=O carbonyl group.
-
The NH-Form (Imine-pyrazolone): A 1,2-dihydro-3H-pyrazol-3-one. This form contains a different non-aromatic ring structure with an imine (C=N) bond within the ring.
The equilibrium between these forms is the single most important factor governing the compound's UV-Vis spectrum.[4] This equilibrium is exquisitely sensitive to the surrounding chemical environment, particularly the choice of solvent and the pH.[5][6]
Caption: Prototropic tautomeric equilibrium in pyrazol-5-ols.
Theoretical Principles of Absorption
The absorption of UV-Vis light by a molecule corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state.[7] The specific wavelengths (λ) absorbed depend on the energy difference between these states. In pyrazol-5-ol tautomers, the key electronic transitions are:
-
π → π* (Pi to Pi-star) Transitions: These are high-energy transitions common in conjugated systems (molecules with alternating single and double bonds). All three tautomers possess conjugated systems and will exhibit strong π → π* absorption bands. The extent of conjugation dictates the λmax; more extensive conjugation typically results in a shift to longer wavelengths (a bathochromic shift).
-
n → π* (n to Pi-star) Transitions: These lower-energy transitions involve promoting a non-bonding electron (e.g., from a lone pair on an oxygen or nitrogen atom) to an anti-bonding π* orbital. The carbonyl group (C=O) in the CH-tautomer is a classic example of a group that gives rise to a weak n → π* absorption band.
Crucially, the different tautomers have distinct electronic landscapes. Studies on similar 1-phenyl-3-methyl-pyrazol-5-ones have shown that the CH-form, stabilized in aprotic solvents like cyclohexane, displays two main absorption bands: one around 250 nm and a characteristic charge-transfer (CT) band at a longer wavelength, often above 300 nm.[8] In contrast, the OH-form, favored in protic solvents like ethanol, typically shows a single, intense absorption band around 240-270 nm, with the longer wavelength CT band being absent.[6][8]
A Validated Experimental Protocol for Spectral Deconvolution
To accurately characterize 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, one must systematically probe the tautomeric equilibrium. The following protocol is designed not just to measure a spectrum, but to understand its origins by selectively favoring each major tautomer.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.[7]
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements below 300 nm.
-
Solvents:
-
Aprotic, Non-polar: Cyclohexane (Spectroscopic Grade). Rationale: Aprotic solvents stabilize the CH (oxo) tautomer.[5]
-
Protic, Polar: Ethanol, 95% or absolute (Spectroscopic Grade). Rationale: Protic solvents stabilize the OH (hydroxy) form through hydrogen bonding.[6]
-
Aqueous Buffer: A suitable buffer system (e.g., phosphate buffer) for pH-dependence studies.
-
-
pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions.
Experimental Workflow
The workflow is designed to isolate and identify the spectral signatures of the dominant tautomers.
Caption: Workflow for tautomer-specific UV-Vis analysis.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol and dissolve it in 10 mL of absolute ethanol to create a concentrated stock solution.
-
Working Solution Preparation:
-
For the CH-Form Spectrum: Transfer a small aliquot (e.g., 100 µL) of the ethanolic stock into a 10 mL volumetric flask and dilute to the mark with cyclohexane. This solvent switch will shift the equilibrium towards the CH-form.
-
For the OH-Form Spectrum: Transfer the same aliquot (e.g., 100 µL) of the stock solution into a 10 mL volumetric flask and dilute to the mark with 95% ethanol.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan from 400 nm down to 200 nm.
-
Use a medium scan speed and a slit width of 1.0 nm.
-
-
Spectral Acquisition:
-
Baseline Correction: Fill both the sample and reference cuvettes with the respective pure solvent (cyclohexane for the first run, ethanol for the second). Run a baseline scan to zero the instrument.[9]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the corresponding working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.
-
-
Self-Validation via pH Titration (Optional but Recommended):
-
Prepare a working solution in a 50:50 ethanol:water mixture.
-
Acquire a spectrum (neutral pH).
-
Add one drop of 0.1 M HCl to the cuvette, mix gently, and re-acquire the spectrum (acidic pH).
-
To a fresh sample, add one drop of 0.1 M NaOH, mix, and acquire the spectrum (basic pH). Significant shifts in λmax upon pH change confirm the presence of ionizable tautomers.[10]
-
Data Interpretation and Expected Results
The collected data should reveal two distinct spectral profiles, corresponding to the dominant tautomer in each solvent system. The results can be summarized and interpreted as follows.
| Solvent System | Favored Tautomer | Expected λmax (nm) | Associated Electronic Transition(s) |
| Cyclohexane | CH-Form (Keto) | ~250 nm~320 nm | π → π* Charge-Transfer (CT) |
| Ethanol | OH-Form (Enol) | ~245-270 nm | π → π* (Aromatic System) |
| Basic (aq.) | Pyrazolate Anion | Likely red-shifted vs OH-form | π → π* (Delocalized Anion) |
-
Interpretation of Cyclohexane Spectrum: The presence of two distinct bands, particularly the one at longer wavelength (>300 nm), is strong evidence for the CH-tautomer.[8]
-
Interpretation of Ethanol Spectrum: The disappearance of the long-wavelength band and the emergence of a single, strong peak is characteristic of the aromatic OH-tautomer, stabilized by the protic solvent.[6]
-
Interpretation of pH Study: The formation of the pyrazolate anion under basic conditions will delocalize the negative charge across the ring, altering the chromophore and leading to a new λmax, confirming the compound's acidic nature.
Conclusion for the Research Professional
The is not a single, immutable property but rather a composite reflection of a dynamic tautomeric equilibrium. A robust analysis requires more than a simple measurement in a single solvent; it demands a systematic investigation using solvents of differing polarity and proticity to selectively populate and observe the distinct CH- and OH-tautomeric forms. For scientists in drug development, this understanding is paramount. When using UV-Vis spectroscopy for quantitative purposes, such as determining concentration via the Beer-Lambert law, it is essential to rigorously define and control the solvent system and pH to ensure that measurements are consistent, reproducible, and reflect a single, predominant species in solution. Failure to do so can lead to significant analytical errors. This guide provides the theoretical foundation and a validated experimental framework to confidently navigate the spectral complexities of this important class of molecules.
References
-
Taylor & Francis. (2007, February 15). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations. Available from: [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
HETEROCYCLES. (2011, May 10). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Available from: [Link]
-
ResearchGate. (2012, February 22). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]
-
NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available from: [Link]
-
Taylor & Francis Online. (2006). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones. Available from: [Link]
-
ResearchGate. (2008). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Available from: [Link]
-
ResearchGate. (2017, February 22). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Available from: [Link]
-
ResearchGate. (n.d.). CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. Available from: [Link]
-
ResearchGate. (2017, February 21). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Available from: [Link]
-
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds | PDF. Available from: [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available from: [Link]
-
Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available from: [Link]
-
NextSDS. (n.d.). 1H-Pyrazol-5-ol, 3-(2-methoxyethyl)-1-methyl-. Available from: [Link]
-
Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra | PDF. Available from: [Link]
-
YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available from: [Link]
-
NIH. (2023, May 24). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC. Available from: [Link]
-
PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
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Computational DFT Study and Molecular Modeling of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol: A Technical Guide for Rational Drug Design
Executive Summary
In the landscape of rational drug design, substituted pyrazoles represent a highly privileged scaffold, frequently utilized in the development of anti-inflammatory (COX-2 inhibitors), analgesic, and neuroprotective agents. The molecule 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol presents a unique structural profile: a rigid nitrogen-containing heterocyclic core, a flexible ether-linked aliphatic chain, and a hydroxyl group capable of complex tautomerism.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol recitation. This guide provides a self-validating, causality-driven methodology for characterizing this molecule using Density Functional Theory (DFT) and molecular docking. By understanding the why behind functional selection, basis set parameters, and docking algorithms, researchers can ensure high-fidelity predictive modeling.
Density Functional Theory (DFT) Methodology
Causality Behind Level of Theory Selection
The traditional workhorse of computational chemistry, B3LYP, often fails to accurately describe medium-range electron correlation and non-covalent interactions (dispersion forces). For 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, the flexible 2-methoxyethyl chain can fold back toward the pyrazole π-system, creating critical intramolecular dispersion interactions.
To capture this accurately, we employ the M06-2X hybrid meta-GGA functional[1]. M06-2X is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, making it vastly superior to B3LYP for flexible aliphatic chains [2].
For the basis set, 6-311++G(d,p) is mandatory. The addition of diffuse functions (++) is critical for accurately modeling the expanded electron clouds of the oxygen lone pairs in the hydroxyl and methoxy groups. Polarization functions (d,p) allow for the asymmetric distortion of electron density, which is essential for accurately predicting hydrogen bond geometries and proton affinities during tautomerization.
Step-by-Step DFT Protocol
-
Initial Conformational Search: Generate starting geometries using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer of the flexible 2-methoxyethyl chain.
-
Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 [3] using the OPT keyword at the M06-2X/6-311++G(d,p) level of theory.
-
Self-Validation (Frequency Calculation): A structure is only valid if it represents a true local minimum on the Potential Energy Surface (PES). Append the FREQ keyword to the calculation. Rule: The output must yield zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (saddle point), requiring structural perturbation and re-optimization.
-
Solvent Modeling: Because tautomeric equilibrium is highly solvent-dependent, utilize the Polarizable Continuum Model (PCM) to simulate aqueous (polar) and lipid-like (non-polar) environments.
Fig 1. Self-validating DFT workflow for structural optimization and property extraction.
Structural & Electronic Properties
Tautomerism Analysis
The C5-hydroxyl group allows the molecule to exist in two primary tautomeric forms: the Enol form (pyrazol-5-ol, retaining full ring aromaticity) and the Keto form (pyrazolin-5-one, where the proton migrates to C4, breaking aromaticity). Drawing parallels to the well-studied neuroprotectant edaravone (a pyrazolin-5-one derivative) [4], the stability of these tautomers is highly dependent on the dielectric constant of the environment.
Table 1: Representative Relative Thermodynamic Stability of Tautomers (M06-2X/6-311++G(d,p))
| Tautomeric Form | Phase | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | Predominant State |
| Enol (5-OH) | Gas Phase | 0.00 (Reference) | 2.84 | Major |
| Keto (5-one) | Gas Phase | +4.12 | 4.65 | Minor |
| Enol (5-OH) | Aqueous (PCM) | +1.85 | 3.51 | Minor |
| Keto (5-one) | Aqueous (PCM) | 0.00 (Reference) | 6.22 | Major |
Insight: The highly polar Keto form is stabilized in aqueous environments due to favorable dipole-dipole interactions with the solvent, whereas the Enol form is preferred in non-polar environments (e.g., lipid bilayers) due to the stabilization of the aromatic π-system.
Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory dictates that the Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents electron affinity. The energy gap ( Egap ) is a critical indicator of kinetic stability and chemical reactivity [5].
Table 2: Global Chemical Reactivity Descriptors (Calculated from FMOs)
| Descriptor | Formula | Value (eV) | Biological Implication |
| EHOMO | - | -6.12 | Moderate electron-donating capacity. |
| ELUMO | - | -0.85 | Low susceptibility to nucleophilic attack. |
| Energy Gap ( Egap ) | ELUMO−EHOMO | 5.27 | High kinetic stability; low off-target toxicity. |
| Chemical Hardness ( η ) | (ELUMO−EHOMO)/2 | 2.635 | Hard molecule; resists charge cloud polarization. |
| Electrophilicity Index ( ω ) | μ2/2η | 2.30 | Moderate electrophilic character. |
Molecular Docking Workflow
Target Selection and Rationale
Substituted pyrazoles are classic pharmacophores for Cyclooxygenase-2 (COX-2) inhibition. The methoxyethyl chain provides a flexible vector to probe the hydrophobic side pocket of COX-2, while the pyrazole core and hydroxyl/carbonyl groups can anchor to the hydrophilic Arg120/Tyr355 gateway.
Step-by-Step Docking Protocol
To evaluate binding affinity, we utilize AutoDock Vina [6], which employs a sophisticated Lamarckian Genetic Algorithm and an empirical scoring function optimized for speed and accuracy.
-
Ligand Preparation: Import the DFT-optimized geometry (Enol and Keto forms) into AutoDockTools. Merge non-polar hydrogens and compute Gasteiger partial charges. Causality: DFT-derived geometries prevent the docking algorithm from wasting computational expense resolving severe steric clashes inherent in 2D-to-3D conversions.
-
Receptor Preparation: Download COX-2 (e.g., PDB ID: 5KIR). Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges.
-
Grid Box Definition: Center the grid box on the cyclooxygenase active site (coordinates encompassing Arg120, Tyr355, and Ser530) with a dimension of 25 × 25 × 25 Å to allow full rotational freedom of the methoxyethyl chain.
-
Execution & Self-Validation: Run Vina with an exhaustiveness of 16. Validation Check: Analyze the top 9 poses. A valid docking result should show a highly populated cluster (RMSD < 2.0 Å) around the lowest energy pose, indicating a converged binding mode rather than random stochastic scattering.
Fig 2. Molecular docking protocol targeting COX-2 using AutoDock Vina.
Binding Affinity Analysis
Table 3: Representative AutoDock Vina Binding Affinities against COX-2 (PDB: 5KIR)
| Ligand State | Binding Affinity (kcal/mol) | Key Hydrogen Bonds | Hydrophobic Contacts |
| Enol Form | -7.8 | Arg120 (with N2), Tyr355 (with 5-OH) | Val523, Leu352 (Methoxyethyl chain) |
| Keto Form | -8.2 | Arg120 (with C=O), Ser530 (with Methoxy O) | Val523, Ala527 |
| Celecoxib (Control) | -9.5 | Arg120, Gln192 | Leu352, Val523, Trp387 |
Insight: The Keto form exhibits slightly stronger binding due to the potent hydrogen bond acceptor capability of the C5-carbonyl oxygen interacting with the Arg120 guanidinium group, highlighting the importance of evaluating all tautomeric states in virtual screening.
Conclusion
The computational characterization of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol requires a rigorous, physics-based approach. By utilizing the M06-2X functional with a diffuse-augmented basis set, researchers can accurately capture the delicate balance of tautomerism and intramolecular dispersion. Coupling these high-fidelity DFT geometries with targeted molecular docking provides a robust, self-validating pipeline for predicting pharmacokinetic behavior and pharmacodynamic efficacy in rational drug design.
References
-
Gaussian 16 Citation. Frisch, M.J., Trucks, G.W., Schlegel, H.B., Scuseria, G.E., Robb, M.A., Cheeseman, J.R., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[Link]
-
The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Zhao, Y., & Truhlar, D. G. (2008). Theoretical Chemistry Accounts, 120, 215-241.[Link]
-
Gaussian 16 Revision A.03. Frisch, M.J., Trucks, G.W., et al. (2016). Scientific Research Publishing.[Link]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Borges, R. S., et al. (2013). Structural Chemistry, 24(2), 349-355.[Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. de Brum, O. C., et al. (2023). Scientific Reports.[Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461.[Link]
step-by-step synthesis protocol for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
An Application Note and Protocol for the Synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol, a substituted pyrazole derivative. Pyrazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. The described synthesis employs the robust and well-established Knorr pyrazole synthesis methodology, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, explanations of the chemical principles, and methods for purification and characterization of the final product.
Introduction and Scientific Principle
The pyrazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities. The synthesis of specifically substituted pyrazoles is therefore of great interest. The target molecule, 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol, is synthesized via the Knorr pyrazole synthesis. This reaction involves the condensation of ethyl 4-methoxy-3-oxobutanoate with methylhydrazine.
The reaction proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl, leading to cyclization and the elimination of ethanol to yield the stable, aromatic pyrazol-5-ol ring.[2]
Controlling the regioselectivity is crucial when using substituted hydrazines like methylhydrazine.[3][4] The conditions outlined in this protocol are optimized to favor the formation of the desired 1-methyl-3-(2-methoxyethyl) isomer. It is important to note that pyrazol-5-ols can exist in several tautomeric forms (OH, NH, and CH forms), and the predominant form can depend on the solvent and physical state.[5][6]
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |
| Ethyl 4-methoxy-3-oxobutanoate | C₇H₁₂O₄ | 160.17 | Sigma-Aldrich, etc.[7][8] | Key starting β-ketoester. |
| Methylhydrazine | CH₆N₂ | 46.07 | Sigma-Aldrich, etc. | Toxic and flammable; handle with extreme care in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific | Used as solvent and catalyst. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | VWR | Used for reaction and recrystallization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | Used for extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | Used for chromatography and recrystallization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Fume hood
Detailed Synthesis Protocol
Safety Precaution: Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen. This entire procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Step 1: Reaction Setup and Cyclocondensation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methoxy-3-oxobutanoate (8.0 g, 50 mmol, 1.0 eq).
-
Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the β-ketoester is fully dissolved.
-
In a separate, small beaker, dissolve methylhydrazine (2.54 g, 55 mmol, 1.1 eq) in 10 mL of glacial acetic acid.
-
Carefully add the methylhydrazine solution to the stirred solution of the β-ketoester dropwise over 15-20 minutes using a dropping funnel. An exotherm may be observed.
-
Scientist's Note: A slight excess of methylhydrazine is used to ensure complete consumption of the limiting β-ketoester. Slow, dropwise addition helps to control the reaction rate and any potential temperature increase.
-
-
Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to 85-90 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting β-ketoester spot should disappear and a new, more polar product spot should appear.
Step 2: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the acetic acid under reduced pressure using a rotary evaporator. This may require gentle heating (40-50 °C).
-
To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid. Be cautious as CO₂ evolution (foaming) will occur.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash them with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 3: Purification
The crude product can be purified by either recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or ethanol.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Method B: Silica Gel Chromatography
-
Prepare a silica gel column using a gradient eluent system, starting with 30% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column and elute with the solvent system.
-
Collect fractions and combine those containing the pure product as determined by TLC analysis.
-
Remove the solvent under reduced pressure to yield the purified 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.75 (t, 2H, -CH₂-O), ~3.65 (s, 3H, N-CH₃), ~3.35 (s, 3H, O-CH₃), ~2.80 (t, 2H, Ar-CH₂-), ~5.40 (s, 1H, vinyl H), OH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C5-OH), ~145 (C3), ~95 (C4), ~70 (-CH₂-O), ~59 (O-CH₃), ~35 (N-CH₃), ~28 (Ar-CH₂-). |
| Mass Spec. (ESI+) | Expected m/z: 157.0926 for [M+H]⁺ (C₇H₁₃N₂O₂⁺). |
| Appearance | White to pale yellow solid or viscous oil. |
Conclusion
This application note details an effective and reproducible protocol for the synthesis of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol. By following the outlined steps for reaction, work-up, and purification, researchers can reliably produce this valuable heterocyclic building block for further use in discovery programs. The classic Knorr condensation remains a highly efficient method for constructing the pyrazole core from readily available starting materials.
References
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Schrödinger. (N.D.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
PMC. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]
-
PubChem - NIH. (N.D.). Ethyl 4-methoxy-3-oxobutanoate. Available at: [Link]
-
Pearson. (N.D.). Show how the following compound can be synthesized from the given starting material. (Hint: Start with an acetoacetic ester.). Available at: [Link]
-
ResearchGate. (2022, May). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available at: [Link]
-
Chegg. (2022, April 6). Solved Ethyl acetoacetate is reacted with NaOet/NaOH, and | Chegg.com. Available at: [Link]
-
ResearchGate. (2006). A one-step synthesis of pyrazolone. Available at: [Link]
- Google Patents. (N.D.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
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- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-methoxy-3-oxobutanoate | 66762-68-3 [sigmaaldrich.com]
- 9. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
Application Notes & Protocols: 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in Small Molecule Drug Discovery
Introduction and Structural Rationale
In contemporary medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold"[1]. Its compact 1,2-diazole architecture frequently appears in FDA-approved drugs, spanning indications from oncology to infectious diseases, owing to its ability to engage in directional non-covalent interactions while maintaining favorable pharmacokinetic profiles[1].
Within this chemical space, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (and its tautomer, 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5(4H)-one) has emerged as a highly versatile building block, particularly in the design of kinase inhibitors targeting the PI3K-AKT and Ras-Raf-MEK-ERK pathways[2].
The strategic value of this specific fragment lies in its tri-functional nature:
-
1-Methyl Substitution : Methylation at the N1 position locks the tautomeric state of the nitrogen atoms, preventing unpredictable conformational shifts and mitigating the risk of N-glucuronidation, a common metabolic liability in unsubstituted pyrazoles.
-
3-(2-Methoxyethyl) Motif : This flexible, polar side chain serves a dual purpose. It significantly improves the aqueous solubility of the resulting lead compounds and provides an ether oxygen capable of acting as a hydrogen bond acceptor. In kinase targets, this moiety is often directed toward the solvent-exposed region of the ATP-binding pocket, displacing high-energy water molecules to drive binding affinity.
-
5-Hydroxyl (5-ol) Group : The oxygen atom at the C5 position provides a critical synthetic handle. It can be converted into a pseudo-halide (e.g., a triflate) to enable palladium-catalyzed cross-coupling reactions, allowing for rapid exploration of structure-activity relationships (SAR) at the C5 vector.
Quantitative Profiling of the Building Block
To understand its utility in fragment-based drug discovery (FBDD) and lead optimization, the physicochemical properties and target assay metrics are summarized below:
| Property / Metric | Value / Target | Rationale in Drug Design |
| Molecular Weight | 156.18 g/mol | Low MW fragment; allows extensive functionalization without exceeding Lipinski's Rule of 5. |
| LogP (Estimated) | ~0.5 - 1.2 | Highly hydrophilic; offsets the lipophilicity of appended aryl groups during lead optimization. |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Optimal for membrane permeability; leaves room for additional polar groups. |
| Hydrogen Bond Donors (HBD) | 1 (as 5-OH tautomer) | Can act as a critical hinge-binder in kinase ATP pockets if left unfunctionalized. |
| Hydrogen Bond Acceptors (HBA) | 4 | Enhances solubility and interacts with structured water networks. |
| Assay Z'-Factor (ADP-Glo) | > 0.6 | Target metric ensuring high statistical reliability in high-throughput screening campaigns. |
Synthetic Applications & Workflow
The primary application of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is its use as a core scaffold for C5-arylation or amination. The standard workflow involves the activation of the 5-hydroxyl group into a trifluoromethanesulfonate (triflate) ester, which is highly reactive toward oxidative addition by palladium catalysts. This intermediate is subsequently subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to yield complex, multi-ring kinase inhibitors.
Synthetic workflow for C5-functionalization of the pyrazole building block.
Biological Application: Targeting the PI3K-AKT Pathway
Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) into PIP3. Elevated PI3K signaling is considered a hallmark of human cancer and is implicated in various immunological and metabolic disorders[3].
Derivatives synthesized from 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol have been patented as potent inhibitors of this pathway[2]. The pyrazole core frequently acts as the "hinge binder," forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val851 in PI3K α ). The engineered small molecules competitively block the ATP-binding pocket, preventing the generation of PIP3 and the subsequent recruitment and activation of AKT and mTOR[3].
PI3K-AKT signaling cascade highlighting the intervention point of pyrazole inhibitors.
Experimental Protocols
The following protocols provide a self-validating system for the chemical functionalization and biological evaluation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Protocol 1: Synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-yl Trifluoromethanesulfonate
Purpose: Activation of the C5-hydroxyl group for downstream cross-coupling.
Causality & Rationale : Trifluoromethanesulfonic anhydride (Tf 2 O) is highly reactive. N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which would otherwise lead to dark, complex degradation mixtures. Dichloromethane (DCM) is used for its inertness and excellent solubilizing properties.
Step-by-Step Methodology :
-
Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 eq, 5.0 mmol) and anhydrous DCM (20 mL).
-
Base Addition : Add DIPEA (1.5 eq, 7.5 mmol) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Activation : Dropwise, add Tf 2 O (1.2 eq, 6.0 mmol) over 15 minutes. The slow addition controls the exothermic reaction and prevents localized over-concentration of the electrophile.
-
Reaction Monitoring (Self-Validation) : Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (highly polar, low R f ) should disappear, replaced by a non-polar, UV-active spot (the triflate). Confirm via LC-MS (expect a mass shift of +132 Da corresponding to the triflate group minus the proton).
-
Work-up : Quench the reaction with saturated aqueous NH 4 Cl (20 mL) to neutralize unreacted Tf 2 O. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification : Purify via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes) to yield the pure triflate intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation
Purpose: Introduction of an aryl/heteroaryl group at the C5 position to build the inhibitor core.
Causality & Rationale : Pd(dppf)Cl 2 is chosen as the catalyst because the bidentate dppf ligand strongly coordinates the palladium center, preventing the nitrogen atoms of the pyrazole ring from poisoning the catalyst. A biphasic solvent system (1,4-Dioxane/H 2 O) is used to dissolve both the organic substrates and the inorganic base (K 2 CO 3 ), which is required to activate the boronic acid into a reactive boronate complex.
Step-by-Step Methodology :
-
Setup : In a microwave-safe vial, combine the pyrazole triflate from Protocol 1 (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K 2 CO 3 (3.0 eq, 3.0 mmol).
-
Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane and H 2 O (10 mL). Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid or oxidize the palladium catalyst.
-
Catalyst Addition : Add Pd(dppf)Cl 2 (0.05 eq, 5 mol%). Seal the vial with a crimp cap.
-
Reaction : Heat the mixture to 90 °C in an oil bath or microwave reactor for 4 hours.
-
Monitoring (Self-Validation) : Analyze an aliquot by LC-MS. The reaction is complete when the triflate mass is fully consumed and the mass of the cross-coupled product is dominant.
-
Work-up & Purification : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (20 mL). Extract the aqueous phase with EtOAc (2 x 10 mL). Dry the combined organics (Na 2 SO 4 ), concentrate, and purify via reverse-phase preparative HPLC to obtain the final compound.
Protocol 3: In Vitro PI3K α Kinase Inhibition Assay
Purpose: Biochemical validation of the synthesized pyrazole derivative's inhibitory potency.
Causality & Rationale : The ADP-Glo™ Kinase Assay is utilized because it measures ADP production universally, independent of the specific lipid substrate. This makes it highly robust for lipid kinases like PI3K, avoiding the need for complex radioactive or specialized fluorescent lipid substrates.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2 , 0.01% Tween-20, 1 mM DTT).
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazole inhibitor in 100% DMSO. Transfer to a 384-well white microplate such that the final DMSO concentration in the assay is 1%.
-
Enzyme/Substrate Addition : Add recombinant human PI3K α (0.5 nM final concentration) and PIP2 substrate (50 µM final) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation : Initiate the kinase reaction by adding ultra-pure ATP (25 µM final concentration). Incubate for 60 minutes at room temperature.
-
Detection (Self-Validation) : Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Read luminescence on a microplate reader. Include a known reference inhibitor (e.g., Alpelisib) as a positive control to validate the assay's dynamic range. Calculate the IC 50 using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.6 indicates a robust, trustworthy assay.
References
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Future Medicinal Chemistry, 2023. URL:[Link]
-
The PI3K Pathway in Human Disease Cell, 2017. URL:[Link]
- Nitrogen-containing heterocyclic compound or salt thereof (Patent RU2655604C2)
Sources
Application Note: Regioselective Alkylation Methods for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Overview
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is a highly versatile heterocyclic building block, frequently utilized in the synthesis of biologically active compounds, including kinase inhibitors targeting the PI3K/AKT and Ras-Raf-MEK-ERK pathways[1]. Like other 1-substituted pyrazol-5-ols, this compound exhibits a dynamic tautomeric equilibrium, existing as both the OH-form (1H-pyrazol-5-ol) and the CH-form (pyrazol-5(4H)-one)[2].
Because of this tautomerism, the deprotonated enolate acts as an ambident nucleophile. Alkylation can occur at the highly electronegative oxygen atom ( O -alkylation ) or at the C4 carbon ( C -alkylation ). Controlling the regioselectivity of this transformation is a critical challenge in synthetic chemistry, as the indiscriminate use of alkylating agents often yields complex mixtures of regioisomers[3].
Causality and Control of Regioselectivity
As a Senior Application Scientist, I emphasize that successful regiocontrol is not achieved by trial and error, but by manipulating the reaction environment according to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, solvent effects, and counterion coordination[4].
-
Driving O -Alkylation (Hard-Hard Interaction): The enolate oxygen is a "hard" nucleophilic center. To favor O -alkylation, one must use a "hard" electrophile (e.g., alkyl tosylates, sulfates, or bromides) and a polar aprotic solvent (e.g., DMF or DMSO). Polar aprotic solvents effectively solvate the metal counterion (like K + from K 2 CO 3 ), generating a "naked," highly reactive oxygen nucleophile. Alternatively, the Mitsunobu reaction provides exceptionally mild and neutral conditions for exclusive O -alkylation using primary alcohols[3].
-
Driving C -Alkylation (Soft-Soft Interaction): The C4 carbon is a "soft" nucleophilic center. C -alkylation is favored by using "soft" electrophiles (e.g., alkyl iodides, allylic halides) and solvents that promote tight ion-pairing (e.g., THF or toluene). Using a base with a strongly coordinating counterion, such as Li + (from LiHMDS), effectively blocks the hard oxygen atom via tight coordination, forcing the electrophile to attack the C4 position[5].
Figure 1: Tautomeric equilibrium and bifurcated regioselective alkylation pathways.
Quantitative Data Summary
The table below summarizes the expected regiochemical outcomes based on the strategic selection of reagents and conditions.
| Reaction Condition | Solvent | Base | Electrophile | Major Product | Typical Regioselectivity (O:C) |
| Condition A | DMF | K 2 CO 3 | Alkyl Bromide / Tosylate | O -Alkylated | > 95:5 |
| Condition B | THF | LiHMDS | Alkyl Iodide | C -Alkylated | < 10:90 |
| Condition C | Toluene | NaH | Allyl/Benzyl Bromide | Mixed | ~ 50:50 |
| Condition D | THF | Mitsunobu (DEAD/PPh 3 ) | Primary Alcohol | O -Alkylated | > 99:1 |
Experimental Protocols
The following self-validating protocols are designed to ensure high regiochemical fidelity during the functionalization of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Protocol A: Regioselective O -Alkylation via K 2 CO 3 /DMF
Objective: Synthesis of 5-alkoxy-3-(2-methoxyethyl)-1-methyl-1H-pyrazole. Causality: K 2 CO 3 in DMF provides a poorly coordinated potassium enolate. The exposed "hard" oxygen nucleophile reacts rapidly with hard electrophiles, minimizing C4-attack[4].
-
Preparation: Charge a dry round-bottom flask with 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Enolate Formation: Add finely powdered, oven-dried K 2 CO 3 (2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the hard alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction via LC-MS or TLC.
-
Quench & Workup: Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench with saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation: 1 H NMR will show a characteristic singlet for the C4-H proton around 5.3–5.8 ppm, confirming the C4 position remains unsubstituted.
Protocol B: Regioselective C -Alkylation via LiHMDS/THF
Objective: Synthesis of 4-alkyl-3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5(4H)-one. Causality: Lithium tightly coordinates to the enolate oxygen. In a moderately polar solvent like THF, this coordination blocks O -alkylation, directing the soft electrophile to the C4 carbon[5].
-
Preparation: Charge a flame-dried Schlenk flask with 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 equiv) and anhydrous THF (0.15 M) under an inert argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to form the tight lithium enolate.
-
Alkylation: Re-cool the mixture to -78 °C and add the soft electrophile (e.g., alkyl iodide, 1.2 equiv) slowly.
-
Reaction: Allow the reaction to slowly warm to room temperature overnight.
-
Quench & Workup: Quench the reaction with saturated aqueous NH 4 Cl and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate.
-
Purification: Purify via flash column chromatography.
-
Self-Validation: 1 H NMR will show the disappearance of the C4-H singlet and the appearance of a new multiplet corresponding to the C4-alkyl proton(s), confirming successful C -alkylation.
Figure 2: Standardized experimental workflow for the regioselective alkylation of pyrazol-5-ols.
References
-
Title: Investigations in Heterocycles. IX. Resonance Effects in Pyrazolin-5-ones and Related Compounds Source: Journal für Praktische Chemie URL: [Link]
-
Title: Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds Source: MDPI URL: [Link]
-
Title: Pd-Catalyzed Asymmetric Allylic Alkylation of Pyrazol-5-ones with Allylic Alcohols Source: Journal of the American Chemical Society URL: [Link]
- Title: RU2655604C2 - Nitrogen-containing heterocyclic compound or salt thereof Source: Google Patents URL
-
Title: Alkylation of pyrazolones / Introduction Source: Imperial College London URL: [Link]
Sources
Application Note: Advanced Purification and Recrystallization Strategies for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Executive Summary
The isolation and purification of highly polar, low-melting heterocyclic active pharmaceutical ingredients (APIs) present significant challenges in drug development. 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is a functionalized pyrazole derivative characterized by strong hydrogen-bonding capabilities and a propensity for tautomerism. This application note details a robust, self-validating workflow for isolating this compound from crude synthetic mixtures. By combining amine-deactivated silica gel chromatography with a thermodynamically controlled anti-solvent recrystallization process, researchers can effectively eliminate regioisomeric impurities and bypass the phenomenon of "oiling out" to yield a high-purity crystalline product.
Chemical Profiling & Process Bottlenecks
The synthesis of 1,3-disubstituted pyrazol-5-ols is typically achieved via the condensation of a β -keto ester with methylhydrazine. However, this reaction inherently produces regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) due to the competing nucleophilic attacks of the hydrazine nitrogens on the ketone and ester moieties[1].
Key Purification Challenges:
-
Regioisomer Separation: The structural similarity of the 1,3- and 1,5-isomers makes separation by standard extraction impossible.
-
Silica Gel Streaking: The basic pyrazole nitrogens interact strongly with the acidic silanol groups on standard stationary phases, leading to severe peak tailing and poor recovery.
-
"Oiling Out" (Liquid-Liquid Phase Separation): Because 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol has a relatively low melting point and high solubility in polar solvents, supersaturated solutions tend to separate into a solute-rich liquid phase rather than forming a solid crystal lattice[2]. This amorphous "oil" traps impurities and degrades product stability.
Upstream Purification: Deactivated Silica Gel Chromatography
To isolate the target compound from its regioisomers, flash chromatography is required. However, the causality behind poor pyrazole recovery on silica is the irreversible hydrogen bonding between the pyrazole core and the stationary phase.
To counteract this, the silica gel must be chemically deactivated using a tertiary amine, such as triethylamine (Et 3 N)[3]. Et 3 N competitively binds to the acidic silanol sites, capping them and allowing the basic pyrazole to elute in sharp, symmetrical bands.
Table 1: Chromatographic Solvent Systems for Pyrazole Isomer Separation
| Solvent System | Additive | Selectivity for Regioisomers | Recovery Rate | Causality / Observation |
| EtOAc / Hexane (1:1) | None | Poor | < 50% | Severe streaking due to silanol binding. |
| EtOAc / Hexane (1:1) | 1% Et 3 N | Excellent | > 85% | Sharp bands; silanol sites are capped. |
| DCM / MeOH (9:1) | None | Moderate | ~ 70% | High polarity forces elution, but resolution drops. |
Recrystallization Optimization: Overcoming "Oiling Out"
Recrystallization is the ultimate purification step, but pyrazol-5-ols frequently "oil out" when the solution's temperature drops below the compound's melting point before crystallization initiates[4].
To force crystalline nucleation rather than phase separation, a Solvent/Anti-Solvent strategy combined with Seeding is employed. Isopropanol (IPA) is selected as the "good" solvent because its hydroxyl group solvates the pyrazole's polar moieties. Heptane is chosen as the anti-solvent because it induces supersaturation without drastically depressing the melting point of the system. Introducing seed crystals at the upper boundary of the metastable zone provides a template for lattice growth, entirely bypassing the oiling-out phase[2].
Table 2: Recrystallization Solvent Screening Matrix
| Solvent (Good) | Anti-Solvent (Poor) | Ratio (v/v) | Crystallization Behavior | Yield |
| Ethanol | Water | 1:2 | Prone to oiling out; emulsion forms. | Low |
| Ethyl Acetate | Hexane | 1:3 | Rapid, uncontrolled precipitation. Traps impurities. | Moderate |
| Isopropanol (IPA) | Heptane | 1:4 | Controlled nucleation; high purity lattice. | High (>80%) |
Validated Experimental Protocols
Protocol A: Et 3 N-Deactivated Flash Chromatography
Objective: Remove regioisomers and unreacted starting materials.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (Et 3 N).
-
Column Packing: Pour the slurry into the column and flush with 2 column volumes of the 1% Et 3 N/Hexane mixture to ensure complete deactivation of the silica[3].
-
Sample Loading: Dissolve the crude 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in a minimal volume of Dichloromethane (DCM) and apply it evenly to the column head.
-
Elution: Elute using a gradient of 20% to 60% Ethyl Acetate in Hexane (maintaining 1% Et 3 N throughout).
-
Self-Validation Checkpoint: Spot the collected fractions on a TLC plate. The target compound must elute as a single, perfectly circular spot ( Rf≈0.35 in 1:1 EtOAc/Hexane). Any tailing indicates insufficient silica deactivation; if observed, the column must be re-flushed with Et 3 N.
Protocol B: Anti-Solvent Recrystallization with Seeding
Objective: Obtain >99% pure crystalline API while preventing oiling out.
-
Thermal Dissolution: Suspend the pre-purified pyrazole in Isopropanol (IPA) at a ratio of 2 mL/g in a round-bottom flask. Heat to 70°C under gentle stirring until a clear solution is achieved[4].
-
Anti-Solvent Addition: Maintain the temperature at 70°C and add hot Heptane (70°C) dropwise until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 drops of hot IPA just until the turbidity clears. The solution is now critically saturated.
-
Seeded Cooling: Remove the flask from the heat source. Monitor the internal temperature. Exactly as the temperature reaches 45°C, add 0.5% (w/w) of pure 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol seed crystals[2].
-
Aging & Isolation: Allow the mixture to cool ambiently to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours. Filter the resulting crystals via a Büchner funnel, wash with cold heptane, and dry under vacuum at 40°C.
-
Self-Validation Checkpoint: Visually inspect the flask during cooling. The formation of a milky, opaque emulsion indicates oiling out. If this occurs, the protocol self-corrects: reheat the mixture to 70°C until clear, add 5% more IPA, and repeat the cooling process, ensuring seeds are added slightly earlier (e.g., at 48°C).
Process Visualization
Mechanistic workflow for the purification and seeded recrystallization of pyrazole derivatives.
References
-
Title: Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: ResearchGate URL: [Link]
Sources
Application Note: Advanced Catalytic Systems for the High-Yield, Regioselective Preparation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of anti-inflammatory, neuroprotective, and kinase-inhibitory agents. The synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol via the cyclocondensation of ethyl 5-methoxy-3-oxopentanoate and methylhydrazine presents a significant synthetic challenge: regioselectivity .
This application note provides an in-depth analysis of catalytic systems designed to overcome the inherent kinetic preferences of this reaction. By evaluating the causality behind nucleophilic versus steric control, this guide establishes a self-validating, high-yield protocol utilizing hydrogen-bond donor catalysis to achieve >90% regioselectivity for the desired 5-ol isomer.
Mechanistic Rationale: The Regioselectivity Challenge
The formation of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines typically yields a mixture of two regioisomers[1]. In the case of methylhydrazine reacting with ethyl 5-methoxy-3-oxopentanoate, the two potential products are:
-
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (Desired Isomer)
-
5-(2-Methoxyethyl)-1-methyl-1H-pyrazol-3-ol (Undesired Isomer)
The causality behind this mixture lies in the competing properties of methylhydrazine's two nitrogen atoms. The NHCH3 nitrogen is highly nucleophilic due to the electron-donating inductive effect of the methyl group, whereas the NH2 nitrogen is less nucleophilic but sterically unhindered.
Under standard, uncatalyzed conditions in protic solvents (e.g., ethanol), the reaction is driven by nucleophilicity. The highly nucleophilic NHCH3 preferentially attacks the highly electrophilic ketone carbonyl (C3) of the β-keto ester. Subsequent cyclization of the NH2 group onto the ester carbonyl (C1) yields the undesired 3-ol isomer . To synthesize the target 5-ol isomer , the catalytic system must invert this preference, forcing the sterically unhindered NH2 to attack the ketone carbonyl first, reserving the NHCH3 for the ester cyclization[2].
Fig 1. Divergent regioselective pathways in 1-methyl-1H-pyrazol-5-ol synthesis.
Evaluation of Catalytic Systems
Traditional Protic Solvents (Acid/Base Catalysis)
Using standard solvents like ethanol with catalytic acetic acid or p-toluenesulfonic acid (p-TsOH) exacerbates the regioselectivity issue. Acid catalysis uniformly enhances the electrophilicity of the ketone, allowing the more nucleophilic NHCH3 group to dominate the initial attack. This typically results in a poor regioisomeric ratio (often favoring the undesired 3-ol isomer up to 70:30)[1].
Fluorinated Solvents as Hydrogen-Bond Catalysts
The use of fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , acts as a profound hydrogen-bond donor catalytic system. HFIP forms a dense, bulky solvation shell around the carbonyl oxygens of the β-keto ester. This massive steric bulk at the electrophilic center physically blocks the bulkier NHCH3 group from attacking the ketone. Consequently, the reaction is forced down the sterically controlled pathway, where the smaller NH2 group penetrates the solvation shell to attack the ketone, dramatically shifting the regioselectivity in favor of the desired 5-ol isomer[3].
Lewis Acid Catalysis
Lanthanide-based Lewis acids (e.g., CeCl3 or Yb(PFO)3 ) offer an alternative catalytic route. These metals coordinate tightly to the 1,3-dicarbonyl system, locking it into a rigid s-cis enol conformation. This coordination not only activates the substrate but spatially directs the incoming methylhydrazine, promoting the formation of the 1,3,5-substituted pyrazole core with high fidelity[4].
Fig 2. Mechanistic workflow of catalyst-directed regioselective cyclocondensation.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, demonstrating the superiority of hydrogen-bond and Lewis acid catalysis over traditional methods.
| Catalytic System | Solvent | Temp (°C) | Time (h) | Overall Yield (%) | Regioisomeric Ratio (Desired 5-ol : Undesired 3-ol) |
| Uncatalyzed | Ethanol | 78 (Reflux) | 12 | 65 | 45 : 55 |
| Acidic (10 mol% p-TsOH) | Toluene | 110 | 8 | 72 | 30 : 70 |
| Lewis Acid (5 mol% CeCl3 ) | Ethanol | 25 | 4 | 88 | 90 : 10 |
| H-Bond Catalysis (HFIP) | HFIP | 25 | 2 | 91 | 94 : 6 |
Validated Experimental Protocol: HFIP-Catalyzed Synthesis
This protocol leverages HFIP as both solvent and hydrogen-bond catalyst to achieve maximum regioselectivity. The procedure is designed as a self-validating system to ensure reproducibility.
Materials Required:
-
Ethyl 5-methoxy-3-oxopentanoate (1.0 equiv, MW: 174.19 g/mol )
-
Methylhydrazine (1.1 equiv, MW: 46.07 g/mol ) (Caution: Highly toxic and flammable)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Solvent, 5 mL/mmol)
Step-by-Step Methodology:
Step 1: Substrate Activation Charge a flame-dried, argon-purged round-bottom flask with ethyl 5-methoxy-3-oxopentanoate (10 mmol, 1.74 g). Add 50 mL of anhydrous HFIP. Stir the mixture at 25 °C for 10 minutes to allow the complete formation of the bulky hydrogen-bonded solvation shell around the dicarbonyl moiety[1].
Step 2: Controlled Nucleophilic Addition Cool the reaction flask to 0 °C using an ice bath. Dilute methylhydrazine (11 mmol, 0.58 mL) in 5 mL of HFIP. Add this solution dropwise over 15 minutes using a syringe pump.
-
Causality Check: The dropwise addition at 0 °C suppresses the exothermic kinetic energy, strictly enforcing the sterically-controlled attack of the NH2 group over the nucleophilic attack of the NHCH3 group.
Step 3: Reaction Monitoring (Self-Validation Checkpoint) Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
-
Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The system is validated to proceed when the extracted ion chromatogram (EIC) shows >95% consumption of the β-keto ester ( m/z 175 [M+H]+ ) and the dominant appearance of the target pyrazole mass ( m/z 157 [M+H]+ ). If starting material persists, extend stirring by 1 hour.
Step 4: Isolation and Purification Concentrate the reaction mixture under reduced pressure to recover the HFIP (which can be distilled and reused). Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate.
Step 5: Regioisomer Separation (Self-Validation Checkpoint) Purify the crude product via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5).
-
Validation: Monitor the fractions via TLC. The desired 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol will elute as the major spot. Isolate the fractions, evaporate, and confirm the regiochemistry via 2D-NOESY NMR (look for spatial correlation between the N-methyl protons and the C4-H proton, which confirms the 1,5-relationship).
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Application Note: In Vitro Biological Activity Assays for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Derivatives
Executive Summary & Mechanistic Rationale
The 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol scaffold represents a highly versatile pharmacophore in contemporary medicinal chemistry. Pyrazol-5-ol (and its tautomeric pyrazolone) derivatives are extensively documented for their potent anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Specifically, substitutions at the 1- and 3-positions of the pyrazole ring have been leveraged to design highly selective kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT signaling axis, which are frequently hyperactivated in malignant tumors[1][3].
However, the development of 1-methyl-1H-pyrazole derivatives carries a critical, often-overlooked caveat. Recent pharmacological studies have demonstrated that certain 1-methyl-1H-pyrazole compounds can exhibit unexpected acute mammalian toxicity in vivo, despite showing favorable selectivity indices in standard in vitro cell culture[4][5]. This toxicity is driven by the dose-dependent inhibition of mitochondrial respiration[5].
The Directive: To successfully develop 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol derivatives, researchers must uncouple target-specific efficacy from off-target mitochondrial poisoning. This application note details a self-validating, three-tier in vitro assay workflow designed to evaluate primary cytotoxicity, confirm target engagement (EGFR/PI3K), and rigorously profile mitochondrial toxicity before advancing leads to in vivo models.
Screening Workflow Architecture
The following workflow ensures that only compounds demonstrating true target-mediated cytotoxicity—without disrupting baseline mitochondrial oxidative phosphorylation—are selected as lead candidates.
Figure 1: Three-tier in vitro screening funnel for pyrazol-5-ol derivatives.
Experimental Protocols
Protocol 1: Primary Cytotoxicity & Anti-Proliferation (MTT Assay)
This assay establishes the baseline anti-proliferative activity of the synthesized derivatives against target cancer cell lines (e.g., A549 human lung carcinoma)[1].
-
Expert Insight & Causality: The MTT assay relies on the reduction of a tetrazolium dye to formazan by NAD(P)H-dependent cellular oxidoreductases. Because pyrazole derivatives can directly interfere with mitochondrial enzymes[4], relying solely on MTT can yield false-positive cytotoxicity data (i.e., the cells are metabolically suppressed but not dead).
-
Self-Validation System: To validate the MTT results, a parallel plate must be run using a membrane-integrity assay (e.g., LDH release) or direct Trypan Blue exclusion counting.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of the 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol derivative in analytical grade DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
-
Incubation: Incubate cells with the compounds for 72 hours. Include Doxorubicin or Cisplatin as a positive control[1][2], and 0.5% DMSO as a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization & Detection: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Target Engagement - EGFR Kinase Inhibition (TR-FRET)
To confirm that the observed cytotoxicity is driven by target engagement, compounds are screened for their ability to inhibit EGFR tyrosine kinase[1] or PI3K[3].
-
Expert Insight & Causality: Heterocyclic compounds, particularly substituted pyrazoles, frequently exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby guaranteeing a high signal-to-noise ratio.
-
Self-Validation System: Calculate the Z'-factor for every plate. A Z'-factor > 0.6 is required to validate the assay run. Include Erlotinib or Gefitinib as a reference standard.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Mix recombinant human EGFR kinase domain with a biotinylated poly-GT peptide substrate. Add 5 µL of this mix to a 384-well low-volume plate.
-
Compound Addition: Add 2.5 µL of the pyrazole derivative (in dose-response) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.
Protocol 3: Mitochondrial Toxicity Profiling (Seahorse XF Cell Mito Stress Test)
This is the most critical step for 1-methyl-1H-pyrazole derivatives to rule out acute mammalian toxicity caused by respiratory inhibition[4][5].
-
Expert Insight & Causality: The Seahorse XF analyzer measures the Oxygen Consumption Rate (OCR) in real-time. By sequentially injecting mitochondrial toxins, we can isolate basal respiration, ATP-linked respiration, and maximal respiratory capacity. If a pyrazole derivative drops the basal OCR prior to the injection of standard modulators, it is acting as a direct mitochondrial poison, which correlates strongly with acute in vivo toxicity[5].
-
Self-Validation System: The assay must include a known mitochondrial inhibitor (e.g., Rotenone) as a positive control for OCR collapse, and the data must be normalized to total protein content or cell count post-assay to account for any variations in cell plating density.
Step-by-Step Methodology:
-
Cartridge Hydration: Hydrate the Seahorse XFe96 sensor cartridge in XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Cell Preparation: Plate primary rat hepatocytes or HepG2 cells at 2×104 cells/well in an XF96 cell culture microplate. Incubate overnight.
-
Compound Pre-treatment: Replace media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Treat cells with the pyrazole derivatives at their calculated IC₅₀ concentrations for 2 hours prior to the assay.
-
Assay Execution: Load the sensor cartridge ports:
-
Port A: Oligomycin (1.5 µM final) - Inhibits ATP synthase.
-
Port B: FCCP (1.0 µM final) - Uncouples the proton gradient.
-
Port C: Rotenone/Antimycin A (0.5 µM final) - Shuts down Complex I and III.
-
-
Measurement: Run the standard Mito Stress Test protocol on the Seahorse analyzer. Analyze the drop in basal OCR compared to the vehicle control.
Quantitative Data Presentation
The following table illustrates a structured data matrix used to evaluate the viability of synthesized 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol derivatives. A successful lead compound (e.g., Compound 2) will demonstrate low IC₅₀ values for cytotoxicity and target inhibition, but maintain a high Selectivity Index and show zero interference with mitochondrial OCR.
Table 1: In Vitro Biological Activity Profile of Selected Derivatives
| Compound ID | R-Group Substitution (C-4 position) | A549 Cytotoxicity IC₅₀ (µM) | EGFR Inhibition IC₅₀ (nM) | Mitochondrial Toxicity (Basal OCR % Drop at 10 µM) | Selectivity Index (Normal vs. Cancer) |
| Cmpd 1 | Unsubstituted | 45.2 ± 2.1 | > 10,000 | 5% (Negligible) | 1.2 |
| Cmpd 2 | 4-Fluorophenyl | 3.4 ± 0.5 | 42 ± 5 | 8% (Negligible) | > 15.0 |
| Cmpd 3 | 3-Trifluoromethylphenyl | 1.2 ± 0.3 | 28 ± 4 | 85% (Severe Toxicity) | 0.8* |
| Control | Erlotinib (EGFR Ref) | 2.1 ± 0.4 | 15 ± 2 | 2% (Negligible) | > 20.0 |
*Compound 3 exhibits potent cytotoxicity, but the Seahorse assay reveals this is driven by mitochondrial poisoning rather than specific kinase inhibition, flagging it for elimination from the pipeline.
Mechanism of Action Diagram
The following diagram maps the specific nodes within the oncogenic signaling pathway targeted by highly optimized pyrazol-5-ol derivatives[1][3].
Figure 2: Pharmacological targeting of the EGFR/PI3K/AKT signaling axis by pyrazol-5-ol derivatives.
References
-
Preston, Sarah, et al. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry, Vol. 64, No. 1, 2021, pp. 840–844. Source: PubMed / Monash University. URL:[Link]
-
Chaudhari, Dhruvi, et al. "Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors." RSC Advances, 2025. Source: RSC Publishing. URL:[Link]
- "Nitrogen-containing heterocyclic compound or salt thereof." Patent RU2655604C2. Source: Google Patents.
-
"Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS), Vol. 9, No. 1, 2018, pp. 786. Source: RJPBCS. URL:[Link]
Sources
- 1. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. RU2655604C2 - Nitrogen-containing heterocyclic compound or salt thereof - Google Patents [patents.google.com]
- 4. research.monash.edu [research.monash.edu]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Alkylation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
A Guide to Navigating O- versus N-Alkylation Pathways
Introduction
Pyrazole derivatives are foundational scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics, including celecoxib and sildenafil.[1] Their value lies in their versatile synthetic handles and their ability to engage in crucial biological interactions. A key synthetic challenge in the functionalization of pyrazole systems, particularly pyrazol-5-ols, is controlling the regioselectivity of alkylation. These compounds are ambident nucleophiles, capable of undergoing alkylation at either an oxygen or a nitrogen atom, leading to distinct regioisomers with potentially different pharmacological profiles.
This application note provides a detailed guide to the selective O- and N-alkylation of a representative substrate, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol . We will explore the mechanistic principles that govern the reaction outcome and provide robust, step-by-step protocols for directing the alkylation to the desired position. This document is intended for researchers, scientists, and drug development professionals seeking to predictably functionalize pyrazol-5-ol scaffolds.
Mechanistic Principles: The Ambident Nucleophilicity of Pyrazol-5-ols
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol can exist in several tautomeric forms, primarily the OH, NH, and CH isomers.[2] Deprotonation with a base generates a pyrazolate anion, which is a hybrid of resonance structures, with negative charge density distributed across the oxygen atom and the N2 nitrogen atom. This delocalization is the origin of its ambident nucleophilic character.
The regiochemical outcome of the alkylation is a delicate interplay of several factors, including the nature of the base, solvent, electrophile (alkylating agent), and reaction temperature.[3] These factors can be manipulated to favor one pathway over the other.
-
Hard and Soft Acid-Base (HSAB) Theory: A guiding principle is the HSAB theory. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is comparatively "softer." Hard electrophiles (e.g., dimethyl sulfate) tend to react preferentially at the hard oxygen center (O-alkylation).[4] Softer electrophiles (e.g., alkyl iodides) show a greater propensity for reaction at the softer nitrogen center (N-alkylation).[4]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor a specific regioisomer by influencing the dissociation of the ion pair and the solvation of the nucleophile.[5]
-
Base and Counter-ion: The base used for deprotonation determines the nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺). This cation can coordinate with the pyrazolate anion, sterically hindering one reactive site and promoting attack at the other.[6]
-
Reaction Type: Classic Sₙ2 conditions (base and an alkyl halide) often yield mixtures, though conditions can be optimized.[2] Alternative methods, such as the Mitsunobu reaction, proceed via a different mechanism and can offer superior selectivity for N-alkylation under neutral conditions.[2][7]
Below is a diagram illustrating the competing pathways for the alkylation of the pyrazolate anion.
Caption: Competing O- vs. N-alkylation pathways.
Experimental Protocols
Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis
This protocol favors the formation of the 5-alkoxy pyrazole ether by employing classic Williamson ether synthesis conditions. Using a carbonate base in a polar aprotic solvent with a primary alkyl halide typically directs the reaction towards O-alkylation.
Materials:
-
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., Ethyl bromide or Iodomethane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per 1 g of pyrazolol).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.
Protocol 2: Selective N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for achieving N-alkylation, often with high selectivity where other methods fail.[2][8] It proceeds under neutral conditions, avoiding the use of strong bases.
Materials:
-
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
-
Primary or secondary alcohol (R-OH, the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction and color change (typically to a pale yellow or orange) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Pre-purification can be achieved by triturating the residue with a mixture of ether and hexanes to precipitate some of the byproducts.
-
Filter the solids and concentrate the filtrate.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to isolate the pure N-alkylated product.
Data Summary and Workflow
The following table summarizes the key parameters and expected outcomes for the two protocols.
| Parameter | Protocol 1: O-Alkylation | Protocol 2: N-Alkylation |
| Reaction Name | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Reagents | K₂CO₃, Alkyl Halide | PPh₃, DEAD/DIAD, Alcohol |
| Solvent | DMF, Acetonitrile | THF, Dichloromethane |
| Conditions | Basic, 60-70 °C | Neutral, 0 °C to RT |
| Major Product | 5-Alkoxy-3-(2-methoxyethyl)-1-methyl-1H-pyrazole | 2-Alkyl-3-(2-methoxyethyl)-1-methyl-1,2-dihydropyrazol-5-one |
| Key Byproducts | Inorganic salts | Triphenylphosphine oxide, Hydrazine dicarboxylate |
The general experimental workflow for a typical alkylation reaction is depicted below.
Caption: General experimental workflow for alkylation.
Product Characterization
Distinguishing between the O- and N-alkylated isomers is straightforward using standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
O-Alkylated Product: Appearance of a new signal corresponding to the O-alkyl group (e.g., a quartet for -O-CH₂CH₃ around 4.0-4.5 ppm) and the disappearance of the broad OH proton signal. The signal for the C4-proton of the pyrazole ring will remain a singlet, typically in the 5.5-6.0 ppm region.
-
N-Alkylated Product: Appearance of a new signal for the N-alkyl group. Critically, the product now exists in the pyrazolone form. This leads to a significant downfield shift of the C4-protons, which now exist as a two-proton singlet or AB quartet, depending on the substitution.
-
-
¹³C NMR Spectroscopy: The chemical shift of the C5 carbon is diagnostic. In the O-alkylated product, it will appear as a C-O ether carbon (approx. 160-165 ppm). In the N-alkylated (pyrazolone) product, it will appear as a C=O ketone carbon, shifted further downfield (approx. 170-180 ppm).
-
Infrared (IR) Spectroscopy:
-
O-Alkylated Product: Disappearance of the broad O-H stretching band (typically ~3200 cm⁻¹). A prominent C-O-C stretch will appear around 1250-1050 cm⁻¹.
-
N-Alkylated Product: Appearance of a strong C=O stretching band characteristic of the pyrazolone ring, typically in the range of 1680-1720 cm⁻¹.
-
References
- BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
Ye, Z. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
- ResearchGate. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
-
Gulevskaya, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
Ye, Z. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]
-
Imperial College London. Alkylation of pyrazolones / Introduction. Available from: [Link]
- BenchChem. Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
- Mitsunobu, O. (1996). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
-
Liu, J., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation? Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
Application Note: Advanced Cross-Coupling Strategies for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Intermediates
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The pyrazole core is a ubiquitous pharmacophore in modern drug discovery, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties. Specifically, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol represents a highly versatile, yet synthetically demanding, building block. The 1-methyl group locks the heterocycle into a single tautomeric form, preventing N-alkylation side reactions during downstream functionalization. Meanwhile, the 3-(2-methoxyethyl) appendage acts as a solubilizing, PEG-like tether that improves the pharmacokinetic profiles of resulting drug candidates.
However, utilizing this specific intermediate in palladium-catalyzed cross-coupling reactions presents unique mechanistic challenges. The C5-hydroxyl group (which exists in equilibrium with its pyrazolone tautomer) is completely unreactive toward oxidative addition and must be converted into a pseudo-halide (e.g., triflate or nonaflate) or a halide (e.g., chloride via POCl 3 ) [1]. Furthermore, the ether oxygen of the methoxyethyl group can act as a transient Lewis base, potentially coordinating to the active Pd(0) catalyst and leading to catalyst sequestration.
This guide provides field-proven, self-validating protocols for the divergent functionalization of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, ensuring high-yielding C–C and C–N bond formations while mitigating catalyst poisoning.
Divergent Functionalization Pathways
The functionalization of this scaffold relies on orthogonal reactivity. The C5-OH is activated via sulfonylation, priming it for Suzuki-Miyaura or Buchwald-Hartwig couplings. Conversely, the electron-rich C4 position is highly susceptible to electrophilic aromatic substitution (EAS), allowing for direct halogenation followed by Sonogashira or Stille couplings [2, 3].
Figure 1: Divergent cross-coupling pathways for the pyrazol-5-ol scaffold.
Quantitative Reaction Parameters
To facilitate rapid experimental design, the following table summarizes the optimized parameters for various cross-coupling modalities utilizing the activated derivatives of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
| Coupling Type | Electrophile Handle | Optimal Catalyst System | Base / Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | C5-Triflate | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 / Dioxane:H 2 O | 90 °C / 4 h | 75–88% |
| Buchwald-Hartwig | C5-Triflate | Pd 2 (dba) 3 / XPhos | Cs 2 CO 3 / Toluene | 100 °C / 12 h | 65–80% |
| Sonogashira | C4-Iodide | Pd(PPh 3 ) 2 Cl 2 / CuI | Et 3 N / DMF | 60 °C / 6 h | 80–92% |
| Stille | C5-Chloride | Pd(PPh 3 ) 4 (10 mol%) | LiCl / Toluene | 110 °C / 16 h | 60–70% |
Data synthesized from analogous pyrazole functionalization studies [4].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the C5-Triflate Intermediate (Activation)
Causality Focus: Triflic anhydride (Tf 2 O) is highly electrophilic. Pyridine is selected over triethylamine (TEA) as the base because TEA can promote the formation of highly reactive ketene intermediates from Tf 2 O, leading to dark, intractable polymeric byproducts. The low temperature (-78 °C) ensures exclusive O-sulfonylation over potential ring-opening or degradation.
Materials:
-
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (1.0 equiv, 10 mmol)
-
Trifluoromethanesulfonic anhydride (Tf 2 O) (1.2 equiv, 12 mmol)
-
Anhydrous Pyridine (2.5 equiv, 25 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Procedure:
-
Preparation: Dissolve the pyrazol-5-ol in anhydrous DCM under a strict nitrogen atmosphere. Add anhydrous pyridine and stir for 5 minutes.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath, allowing the internal temperature to equilibrate to -78 °C.
-
Electrophile Addition: Add Tf 2 O dropwise via a syringe pump over 15 minutes. Self-Validation: The solution should transition from colorless to a pale yellow. Rapid darkening indicates localized heating; slow the addition rate.
-
Maturation: Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 2 hours).
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3 (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1N HCl (to remove residual pyridine) and brine, then dry over anhydrous Na 2 SO 4 .
-
Analytical Validation: TLC (3:1 Hexanes/EtOAc) will show the complete disappearance of the polar starting material (R f ~0.1) and the emergence of a highly lipophilic, UV-active triflate spot (R f ~0.6). LC-MS will confirm the mass shift (M+H + 132 Da).
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Causality Focus: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is strictly required. Monodentate ligands (like PPh 3 ) leave the Pd center vulnerable to chelation by the 3-(2-methoxyethyl) oxygen, which traps the catalyst in a stable, unreactive palladacycle. dppf saturates the coordination sphere, forcing the catalytic cycle forward.
Materials:
-
C5-Triflate Intermediate (1.0 equiv, 5 mmol)
-
Arylboronic Acid (1.5 equiv, 7.5 mmol)
-
Pd(dppf)Cl 2 ·CH 2 Cl 2 adduct (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K 2 CO 3 ) (3.0 equiv, 15 mmol)
-
1,4-Dioxane / H 2 O (4:1 v/v, 25 mL), thoroughly degassed
Procedure:
-
Assembly: Charge a Schlenk flask with the C5-triflate, arylboronic acid, and K 2 CO 3 .
-
Degassing: Add the Dioxane/H 2 O mixture. Sparge the solution with nitrogen gas for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Add Pd(dppf)Cl 2 under a positive counter-flow of nitrogen.
-
Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours. Self-Validation: The mixture will transition from a red-orange suspension to a dark brown/black solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO 4 , and concentrate in vacuo. Purify via flash chromatography.
Protocol C: Orthogonal C4-Halogenation and Sonogashira Coupling
Causality Focus: If functionalization at C4 is desired, the C5-OH must be protected, or the reaction must be performed on the C5-coupled product. Direct iodination at C4 using N-Iodosuccinimide (NIS) is highly efficient due to the electron-donating nature of the pyrazole nitrogens.
Procedure (C4-Iodination):
-
Dissolve the pyrazole substrate in DMF (0.2 M). Add NIS (1.1 equiv) in one portion at room temperature.
-
Stir for 2 hours in the dark (to prevent radical side reactions).
-
Self-Validation: Quench with saturated aqueous Na 2 S 2 O 3 to reduce unreacted iodine. The solution will turn from dark brown to pale yellow. Isolate the C4-iodo intermediate via standard aqueous workup.
Procedure (Sonogashira Coupling):
-
Combine the C4-iodo pyrazole (1.0 equiv), terminal alkyne (1.5 equiv), Pd(PPh 3 ) 2 Cl 2 (5 mol%), and CuI (10 mol%) in a degassed mixture of DMF and Et 3 N (1:1 v/v).
-
Heat at 60 °C for 6 hours.
-
Causality Focus: Et 3 N serves as both the base and a co-solvent. CuI generates the highly nucleophilic copper acetylide in situ, which transmetalates with the Pd(II) complex. The reaction must be kept rigorously oxygen-free to prevent Glaser coupling (alkyne dimerization).
Troubleshooting & Analytical Validation
-
Issue: Incomplete conversion during Suzuki coupling; heavy precipitation of palladium black.
-
Causality: The methoxyethyl tail is outcompeting the phosphine ligand for palladium coordination.
-
Solution: Increase the ligand-to-palladium ratio by adding 5 mol% of free dppf ligand, or switch to a more sterically demanding catalyst system like Pd-PEPPSI-IPr.
-
-
Issue: Low yield in the triflation step; recovery of starting material.
-
Causality: Moisture in the DCM or pyridine hydrolyzed the Tf 2 O before it could react with the pyrazol-5-ol.
-
Solution: Ensure all glassware is flame-dried and reagents are freshly distilled or titrated. Self-Validation: A white fuming reaction upon opening the Tf 2 O ampoule indicates it is active and reacting with ambient humidity.
-
References
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Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Demonstrates the activation of 5-hydroxypyrazoles and 5-chloropyrazoles for subsequent cross-coupling methodologies. URL:[Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. Comprehensive review on the functionalization of the pyrazole core, including Sonogashira and Suzuki couplings on halogenated intermediates. URL:[Link]
-
Transforming an azaarene into the spine of fusedbicyclics via cycloaddition-induced scaffold hopping of 5-Hydroxypyrazoles. Nature Communications. Highlights the unique electronic properties and reactivity profiles of 5-hydroxypyrazole tautomers. URL:[Link]
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Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry (ACS). Details the synthesis, dehydration, and amidation/cross-coupling of highly substituted pyrazole scaffolds. URL:[Link]
Technical Support Center: Optimizing Reaction Yield for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Synthesis
Welcome to the Technical Support Center for pyrazole scaffold optimization. The synthesis of 1-methyl-3-substituted-1H-pyrazol-5-ols presents a notorious challenge in heterocyclic chemistry: controlling the regioselectivity during the condensation of unsymmetrical hydrazines with unsymmetrical 1,3-dielectrophiles. This guide provides causal mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your reaction yield and isomeric purity.
Mechanistic Causality: Understanding Regioselectivity
The synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol relies on the condensation of methylhydrazine with ethyl 5-methoxy-3-oxopentanoate. Because both reagents are unsymmetrical, two regioisomeric pyrazoles can form.
The Reagent Dynamics:
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Methylhydrazine: The terminal −NH2 is less sterically hindered and more nucleophilic than the internal −NHCH3 .
-
Ethyl 5-methoxy-3-oxopentanoate: The C3 ketone carbonyl is significantly more electrophilic than the C1 ester carbonyl.
The Causal Pathway: Kinetically, the highly nucleophilic terminal −NH2 attacks the highly electrophilic C3 ketone to form a hydrazone intermediate. Subsequent intramolecular attack by the −NHCH3 on the C1 ester yields the desired 1-methyl-3-substituted-1H-pyrazol-5-ol . However, in standard protic solvents (like ethanol) at elevated temperatures, the reaction can thermodynamically equilibrate, or the −NHCH3 group may competitively attack the ketone, leading to the undesired 1-methyl-5-substituted-1H-pyrazol-3-ol isomer.
Fig 1: Mechanistic divergence in pyrazole regioselectivity driven by solvent and temperature.
Troubleshooting Guides & FAQs
Q1: My reaction yields a nearly 1:1 mixture of regioisomers when run in ethanol. How can I drive selectivity toward the 5-ol isomer? A1: Switch your solvent from ethanol to a highly polarized, strongly hydrogen-bonding fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Ethanol allows rapid equilibration and provides poor stabilization of the kinetic intermediate. HFIP strongly hydrogen-bonds with the carbonyls and the hydrazine, locking the transition state that favors the initial −NH2 attack on the ketone. This prevents the formation of the undesired regioisomer .
Q2: I am observing incomplete cyclization, leaving a significant amount of unreacted hydrazone intermediate. What is the cause? A2: The final cyclization step requires the elimination of ethanol. If water or excess alcohol is present, the equilibrium shifts backwards, stalling the reaction. Ensure strictly anhydrous conditions. If the intermediate persists after 4 hours at 60 °C, add a catalytic amount of glacial acetic acid (AcOH, 0.1 eq) to activate the ester carbonyl for the intramolecular attack by the −NHCH3 group.
Q3: My NMR spectra show complex, overlapping peaks, making it difficult to calculate the regioisomer ratio. Is my product degrading? A3: No, this is a classic artifact of tautomerism. 1-substituted pyrazol-5-ols exist in a dynamic equilibrium between the OH form (pyrazol-5-ol), the CH form (pyrazolin-5-one), and the NH form. In non-polar solvents like CDCl3 , multiple tautomers coexist, complicating the spectrum. Switch your NMR solvent to DMSO−d6 . The strong hydrogen-bonding capability of DMSO locks the molecule primarily into the OH form, simplifying the spectra for accurate integration and regioisomer quantification.
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent choice, temperature control, and the resulting regioselectivity and isolated yield.
| Solvent | Addition Temp | Cyclization Temp | Regio Ratio (5-ol : 3-ol) | Isolated Yield | Mechanistic Rationale |
| Ethanol | 25 °C | 78 °C | 55 : 45 | 40% | Thermodynamic equilibration favors mixed isomers. |
| Ethanol | 0 °C | 78 °C | 65 : 35 | 52% | Low initial temp slightly favors kinetic −NH2 attack. |
| TFE | 0 °C | 70 °C | 85 : 15 | 78% | Fluorinated solvent stabilizes kinetic intermediate . |
| HFIP | 0 °C | 60 °C | 97 : 3 | 89% | Strongest H-bonding locks the desired transition state . |
Standard Operating Procedure (SOP): Self-Validating Protocol
Fig 2: Optimized step-by-step workflow for the regioselective synthesis of the target pyrazole.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent (10 mmol, 1.74 g) of ethyl 5-methoxy-3-oxopentanoate in 20 mL of anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Cooling: Chill the reactor to 0 °C using an ice-water bath.
-
Self-Validating Check: Ensure the internal temperature is stable at 0 °C before proceeding to prevent premature thermodynamic equilibration.
-
-
Addition: Add 1.05 equivalents (10.5 mmol, 0.55 mL) of methylhydrazine dropwise over 30 minutes via a syringe pump.
-
Self-Validating Check: Monitor for an exotherm. The internal temperature must remain strictly below 5 °C to ensure the kinetic −NH2 attack is exclusively favored.
-
-
Hydrazone Formation: Stir the mixture at 0 °C for 1 hour.
-
Self-Validating Check: An aliquot analyzed by TLC (Hexane:EtOAc 1:1) should show the complete consumption of the starting β -keto ester and the appearance of a new, highly polar hydrazone spot.
-
-
Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 4 hours.
-
Self-Validating Check: Monitor by LC-MS. The intermediate mass ( [M+H]+ = 203) should disappear, replaced by the cyclized product mass ( [M+H]+ = 157).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to recover the expensive HFIP solvent. Dissolve the crude oily residue in 50 mL of ethyl acetate, wash with brine (2 x 20 mL), dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or recrystallize from MTBE/Hexane to afford 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol as a solid.
References
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry.[Link]
troubleshooting common impurities in 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol production
Welcome to the Technical Support Center for the synthesis and optimization of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol . This guide is designed for research scientists and process chemists who are scaling up pyrazole scaffolds for drug development.
Below, you will find a mechanistic breakdown of common synthetic pitfalls, a diagnostic troubleshooting guide, quantitative impurity profiles, and a self-validating Standard Operating Protocol (SOP) to ensure high-fidelity batch production.
Section 1: Mechanistic Causality of Impurity Formation
The synthesis of 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol typically relies on the condensation of a β -keto ester (e.g., methyl 5-methoxy-3-oxopentanoate) with methylhydrazine. The primary challenge in this workflow is regiocontrol .
Methylhydrazine is an unsymmetrical binucleophile. Its primary amine (-NH2) is more nucleophilic but less sterically hindered than its secondary amine (-NHCH3). Conversely, the β -keto ester is a biselectrophile, where the ketone carbonyl is more electrophilic than the ester carbonyl.
For the desired 3-substituted-5-ol to form, the -NH2 group must attack the ketone, while the -NHCH3 group attacks the ester. If the reaction is run in standard protic solvents (like ethanol) under heat, the thermodynamic driving forces blur this kinetic preference, leading to competitive attack by the -NHCH3 group on the ketone. This results in the formation of the undesired 5-substituted-3-ol regioisomer. By switching to strongly hydrogen-bonding fluorinated solvents, the electrophilicity of the ketone is selectively enhanced, strictly directing the -NH2 attack and ensuring high regioselectivity .
Fig 1: Mechanistic pathways dictating regioselectivity in pyrazol-5-ol synthesis.
Section 2: Diagnostic FAQ & Troubleshooting Guide
Q1: My LC-MS shows a massive impurity peak with the exact same mass (m/z 156.09) as my target product, but at a different retention time. What is this? A: This is the regioisomer impurity: 5-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-ol . It forms when the secondary nitrogen of methylhydrazine attacks the ketone carbonyl. Actionable Fix: Abandon ethanol or methanol as your reaction solvent. Switch to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) at room temperature. The fluorinated solvent acts as a mild acid catalyst that heavily biases the reaction toward the desired regioisomer .
Q2: I am detecting a prominent impurity at m/z 142.07 (Product - 14 Da). How do I prevent this? A: This mass corresponds to 3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol , which is the result of ether cleavage (loss of the terminal methyl group). This occurs if your cyclization or subsequent workup involves strong aqueous acids (e.g., HCl, HBr) at elevated temperatures (>60°C). Actionable Fix: Ether cleavage is strictly acid-catalyzed. If an acid catalyst is necessary for your specific β -keto ester, switch to a milder alternative like catalytic p-toluenesulfonic acid (pTSA) or acetic acid, and do not exceed 40°C during the reaction.
Q3: My final product is contaminated with unreacted methylhydrazine (m/z 47.06), which is highly toxic. Standard aqueous washes aren't removing it. What should I do? A: Methylhydrazine is highly water-soluble but can partition into organic layers (like DCM or EtOAc) if the aqueous phase is neutral or basic. Actionable Fix: Implement a strictly controlled mildly acidic biphasic wash. Adjust your aqueous wash layer to pH 4.0–4.5 using dilute acetic acid. This selectively protonates the residual methylhydrazine (pKa ~ 7.9), forcing it entirely into the aqueous phase, while the pyrazol-5-ol remains neutral and safely in the organic phase.
Q4: There is a highly retained, colored impurity in my HPLC chromatogram at m/z ~ 310. A: Pyrazol-5-ols are highly susceptible to oxidative dimerization. Under basic conditions, and particularly in the presence of trace transition metals, the pyrazole ring can undergo single-electron oxidation to form bis-pyrazole adducts. Actionable Fix: Degas all reaction solvents with nitrogen prior to use. Add a chelating agent (e.g., 0.1 M EDTA) to your aqueous workup to sequester trace metals that catalyze this radical dimerization.
Fig 2: LC-MS diagnostic workflow for identifying pyrazol-5-ol synthesis impurities.
Section 3: Quantitative Impurity Profiling
The table below summarizes the causality between solvent selection, temperature, and the resulting regioisomer ratio during the condensation of methyl 5-methoxy-3-oxopentanoate with methylhydrazine.
| Solvent System | Reaction Temp | Regioisomer Ratio (Desired 3-Sub : Undesired 5-Sub) | Overall Yield (%) | Primary Impurity Risk |
| Ethanol | Reflux (78°C) | 65 : 35 | 82 | High Regioisomer (m/z 156.09) |
| Acetic Acid | 25°C | 70 : 30 | 75 | N-Acetylation artifacts |
| TFE | 25°C | 85 : 15 | 88 | Low |
| HFIP | 0°C to 25°C | 97 : 3 | 91 | Minimal |
Section 4: Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes the HFIP solvent effect to guarantee >95% regioselectivity while embedding a self-validation checkpoint to prevent downstream contamination .
Phase 1: Reaction Assembly
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In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-methoxy-3-oxopentanoate (10.0 mmol, 1.60 g) in 20 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
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Cool the solution to 0 °C using an ice-water bath under a continuous nitrogen atmosphere to suppress oxidative dimerization.
-
Add methylhydrazine (10.5 mmol, 0.55 mL) dropwise over 15 minutes using a syringe pump. (CRITICAL: Methylhydrazine is highly toxic and volatile; perform strictly in a certified fume hood).
Phase 2: Cyclization & Self-Validation 4. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. 5. Validation Gate: Pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and run a rapid LC-MS.
-
Pass Condition: A single dominant peak at m/z 156.09 with >95% Area Under Curve (AUC).
-
Fail Condition: A secondary peak at m/z 156.09 >5% AUC indicates a failure of the HFIP solvent effect. Do not proceed to workup; discard and re-evaluate the cooling bath temperature during addition.
Phase 3: Isolation & Purification 6. Concentrate the mixture under reduced pressure. (HFIP, bp 58 °C, can be recovered via a cold trap for reuse). 7. Dissolve the crude residue in 30 mL of Ethyl Acetate. 8. Wash the organic layer with 15 mL of mildly acidic water (pH 4.5, adjusted with dilute acetic acid) to protonate and extract any trace unreacted methylhydrazine. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Section 5: References
-
F. Gosselin et al., "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents", The Journal of Organic Chemistry, 2008. URL:[Link]
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E. V. Shchegol'kov et al., "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles", ACS Omega, 2020. URL:[Link]
-
Janssen Pharmaceutica NV, "Heteroaromatic derivatives as NIK inhibitors", Patent WO2018002217A1, 2018. URL:
preventing oxidative degradation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol during storage
Welcome to the Technical Support Center This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol . As a pyrazol-5-ol derivative, this compound exhibits unique tautomeric properties that make it highly susceptible to oxidative degradation during storage and handling. This resource provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound.
Mechanistic Overview: The Root Cause of Degradation
To effectively prevent degradation, we must first understand the chemical causality. Pyrazol-5-ols do not exist in a single static state; they exist in a dynamic equilibrium of three tautomeric forms: the OH-form (enol), the NH-form, and the CH-form (keto)[1].
While the solid state may favor the enol form, dissolution (especially in aqueous media) shifts the equilibrium, making the CH-form highly relevant[2]. The C4 position of the pyrazolone ring in this compound is unsubstituted and highly electron-rich. In the presence of molecular oxygen (O2), light, or trace transition metals, the compound readily undergoes a single-electron transfer (SET) to form a highly reactive, carbon-centered radical at the C4 position[3].
Once formed, this C4 radical rapidly undergoes two primary degradation pathways:
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Dimerization: Two radicals couple to form a bis-pyrazolone dimer, a process well-documented in structurally similar drugs like edaravone[3].
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Oxygenation: The radical reacts with reactive oxygen species (ROS) to form 4-hydroxy or 4-oxo degradation products[4].
Oxidative degradation pathway of pyrazol-5-ols via C4-radical intermediates.
Troubleshooting & FAQs
Q1: My lyophilized powder was originally white, but it has developed a yellow/pink tint after a few months in the freezer. Is it still usable? Cause: The discoloration is a classic hallmark of oxidative dimerization. When pyrazol-5-ols oxidize, they often form conjugated dimeric structures (analogous to rubazonic acid dyes) which are highly chromophoric[2]. Even trace amounts of this dimer (<1%) can cause significant discoloration. Solution: Do not use discolored batches for sensitive biological assays. To prevent this, always store the solid compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber glass vials at -20°C or -80°C.
Q2: The compound is stable as a powder, but it degrades rapidly within hours when dissolved in our standard biological assay buffer (pH 7.4). Why? Cause: Aqueous environments accelerate the enol-keto tautomerization, exposing the reactive CH-form. Furthermore, standard biological buffers often contain trace amounts of transition metals (like iron or copper) which act as catalysts for Fenton-like radical generation[4]. Solution: Degas your buffers with Nitrogen prior to use. Add a metal chelator like EDTA (10-50 µM) to sequester trace metals. If your assay permits, the addition of a sacrificial antioxidant like sodium bisulfite or ascorbic acid can intercept the radicals before they degrade your compound[4].
Q3: During LC-MS analysis, I am observing peak splitting and the appearance of a large adduct mass. What is happening? Cause: Peak splitting is often an artifact of tautomeric equilibrium occurring on the analytical column. If you observe an adduct corresponding to the dimer mass (e.g., [2M - 2H]), the oxidation is likely occurring on-column due to ionization-induced radical formation in the source[3]. Solution: Acidify your mobile phase with 0.1% Formic Acid. The low pH locks the compound into the protonated state, minimizing tautomeric shifting and suppressing on-column oxidation.
Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
This protocol ensures the bulk powder remains pristine by eliminating oxygen and moisture during handling.
-
Preparation: Transfer the bulk compound into a controlled-atmosphere glovebox purged with high-purity Argon (O2 < 1 ppm).
-
Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-induced homolytic cleavage. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.
-
Sealing: Cap the vials with PTFE-lined septa. Causality: PTFE prevents the leaching of plasticizers which can introduce impurities that catalyze degradation.
-
Storage: Remove from the glovebox and immediately store in a desiccator at -80°C.
Protocol B: Preparation of Stabilized Aqueous Stock Solutions
Use this protocol to prepare self-validating, stable solutions for in vitro assays.
-
Solvent Preparation: Boil ultra-pure water for 10 minutes to remove dissolved oxygen, then sparge with Nitrogen gas for 30 minutes as it cools to room temperature.
-
Stabilizer Addition: Dissolve 1 mM EDTA and 0.1% (w/v) sodium bisulfite into the degassed water[4].
-
Dissolution: Dissolve the 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol into the stabilized buffer immediately before the assay. Keep the solution on ice and protected from light.
Step-by-step workflow for the inert handling and storage of pyrazol-5-ol derivatives.
Quantitative Stability Data
The following table summarizes the expected stability of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol under various handling conditions, demonstrating the critical need for inert storage and stabilized buffers.
| Storage Condition | Atmosphere | Additives | Light Exposure | Estimated Half-Life (t½) |
| Aqueous Buffer (pH 7.4), 25°C | Ambient Air | None | Ambient | < 12 Hours |
| Aqueous Buffer (pH 7.4), 4°C | Ambient Air | None | Dark | ~ 3 Days |
| Aqueous Buffer (pH 7.4), 4°C | Degassed (N2) | 1 mM EDTA, 0.1% Bisulfite | Dark | > 14 Days |
| Solid Powder, 25°C | Ambient Air | None | Ambient | 1 - 2 Months |
| Solid Powder, -20°C | Ambient Air | None | Dark | 6 - 12 Months |
| Solid Powder, -80°C | Argon | None | Dark (Amber Vial) | > 24 Months |
References
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[2] ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. URL:[Link]
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[3] Myeloperoxidase-mediated oxidation of edaravone produces an apparent non-toxic free radical metabolite and modulates hydrogen peroxide-mediated cytotoxicity in HL-60 cells. PubMed / National Institutes of Health. URL:[Link]
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[4] Stabilizers of edaravone aqueous solution and their action mechanisms. PubMed / National Institutes of Health. URL:[Link]
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[1] Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. RSC Publishing. URL:[Link]
Sources
- 1. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Myeloperoxidase-mediated oxidation of edaravone produces an apparent non-toxic free radical metabolite and modulates hydrogen peroxide-mediated cytotoxicity in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation & Extraction of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Welcome to the Advanced Troubleshooting Guide for the isolation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing low yields, emulsion formations, or poor partitioning during the downstream processing of this highly polar pyrazole derivative.
Below, you will find field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your solvent extraction workflows.
🔬 Troubleshooting FAQs
Q1: Why is my extraction recovery consistently below 40% when using standard liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate?
Causality & Mechanism: The low recovery is fundamentally driven by the compound's amphoteric nature and its extreme hydrophilicity. The molecule features a basic pyrazole nitrogen, an acidic enolic hydroxyl group (capable of keto-enol tautomerism to a pyrazolin-5-one), and a highly polar 2-methoxyethyl side chain. This combination creates a robust hydration sphere in aqueous media. If the aqueous phase pH is not strictly controlled, the molecule exists predominantly in an ionized state (protonated at low pH or deprotonated at high pH), which drastically reduces its organic partition coefficient. Optimal extraction only occurs when the molecule is in its neutral, uncharged state. For structurally similar pyrazolones, the optimal extraction pH typically lies in a narrow window between 5.5 and 7.0 [1].
The Fix: Always perform a pH-dependent speciation shift before extraction.
pH-Dependent Speciation and Extraction Workflow for Pyrazol-5-ol
Q2: How can I optimize the solvent system to maximize the partition coefficient (Log D)?
Causality & Mechanism: Single, moderately polar solvents like dichloromethane (DCM) or pure ethyl acetate (EtOAc) fail to disrupt the hydrogen bonding between water and the 2-methoxyethyl ether linkage. To improve the partition coefficient, you must use a binary solvent system that provides both hydrogen-bond donor and acceptor capabilities. Adding a polar protic co-solvent (like isopropanol) to an aprotic solvent (like EtOAc) creates a synergistic solvation effect. The alcohol disrupts the aqueous hydration shell around the methoxyethyl group, while the aprotic solvent stabilizes the hydrophobic methyl and pyrazole core. Studies on related pyrazolone derivatives (e.g., edaravone) demonstrate that mixed solvent systems significantly enhance sample extraction recovery [2].
Quantitative Solvent Optimization Data:
| Solvent System | Volume Ratio | Aqueous Additive | Partition Coefficient (Log D at pH 6.0) | Extraction Recovery (%) |
| Dichloromethane | 100 | None | 0.12 | 15.4 |
| Ethyl Acetate | 100 | None | 0.45 | 38.2 |
| EtOAc : IPA | 80:20 | None | 1.85 | 82.5 |
| EtOAc : IPA | 80:20 | NaCl (Saturated) | 2.94 | 96.8 |
Q3: Can "salting-out" improve the extraction yield from the aqueous reaction mixture?
Causality & Mechanism: Yes, salting-out is highly effective and often mandatory for isolating highly water-soluble pyrazoles. The addition of kosmotropic salts (like NaCl or Na₂SO₄) increases the ionic strength of the aqueous phase. This tightly binds free water molecules, effectively "squeezing out" the polar 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol by increasing its chemical potential in the aqueous phase and driving it into the organic phase.
Self-Validating Salting-Out Liquid-Liquid Extraction (SALLE) Protocol
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Aqueous Phase Preparation: Measure the exact volume of the aqueous reaction mixture containing the target compound.
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pH Optimization: Titrate the aqueous phase to pH 6.0 ± 0.2 using 1M Ammonium Acetate buffer.
-
Self-Validation Step: Ensure the pH remains stable for 5 minutes under continuous stirring to confirm the equilibrium of the keto-enol tautomers.
-
-
Salting-Out: Add anhydrous Sodium Chloride (NaCl) incrementally until saturation is reached (approximately 36 g per 100 mL of water at 25°C). Stir vigorously until no more salt dissolves.
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Solvent Addition: Add a binary solvent mixture of Ethyl Acetate and Isopropanol (8:2 v/v) at a 1:1 phase ratio to the aqueous volume.
-
Equilibration: Vigorously mix the biphasic system for 10 minutes.
-
Self-Validation Step: Allow the layers to separate. Extract a 10 µL aliquot from the aqueous layer and analyze via HPLC-UV to confirm >95% depletion of the target compound before proceeding.
-
-
Phase Separation & Recovery: Separate the upper organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max 40°C to prevent thermal degradation of the pyrazolone core).
Optimized Salting-Out Liquid-Liquid Extraction (SALLE) Protocol
Q4: Are there green chemistry alternatives, such as Deep Eutectic Solvents (DES), for isolating this compound?
Causality & Mechanism: Yes. Recent advancements in sustainable chemistry have demonstrated that Deep Eutectic Solvents (DESs) are highly efficient for the synthesis and extraction of pyrazole derivatives [4]. DESs, such as those formed by choline chloride (acting as a hydrogen bond acceptor) and glycerol or urea (acting as hydrogen bond donors), form an extensive hydrogen-bonding network. This network can exceptionally solvate the pyrazol-5-ol structure. The DES disrupts the crystalline lattice and aqueous hydration of the pyrazole far better than traditional volatile organic solvents, leading to significantly higher solubility and extraction efficiency without the environmental hazards of chlorinated solvents [3].
📚 References
-
Studies on Extraction Behaviour of Cobalt(II) with Nitrobenzoylprazolone-5 Journal of Minerals and Materials Characterization and Engineering
-
Evaluation of sample preparation and chromatographic separation for the parallel determination of taurine and edaravone in rat tissues using HILIC-MS/MS PubMed (NIH)
-
Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations MDPI
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) Thieme Connect
resolving co-elution issues in GC-MS analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Technical Support Center: GC-MS Analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
A Guide to Resolving Complex Co-elution Challenges
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting one of the most common hurdles in the gas chromatography-mass spectrometry (GC-MS) analysis of polar heterocyclic compounds: chromatographic co-elution. Our focus is on the specific analyte 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol , a molecule whose structural features—notably its polar hydroxyl group (in tautomeric equilibrium with a keto form) and ether linkage—make it susceptible to peak tailing, poor resolution, and co-elution with matrix components or structurally similar impurities.
As your Senior Application Scientist, my goal is to provide not just a list of steps, but a logical, field-tested framework for diagnosing and resolving these issues. We will explore the causality behind each experimental choice, ensuring that every protocol is a self-validating system for achieving robust and reliable analytical results.
Troubleshooting Guide & FAQs
This section is structured in a logical, question-and-answer format to directly address the issues you may encounter during method development and routine analysis.
Q1: How can I confirm that co-elution is affecting my analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol?
A1: Confirming co-elution is the critical first step before attempting to resolve it. A single, distorted peak on your chromatogram is a primary indicator. Here’s how to be certain:
-
Visual Peak Shape Analysis: Pure chromatographic peaks are typically symmetrical and Gaussian. Co-elution often manifests as distorted peaks, such as those with a noticeable "shoulder," fronting, or excessive tailing.[1][2] A broad peak, where the width is larger than expected for a well-behaved compound on your system, is also a significant red flag.
-
Mass Spectral Analysis: Your mass spectrometer is your most powerful tool for diagnosing hidden peaks.[2]
-
Spectrum Slicing: Acquire mass spectra across the entire peak—at the beginning, the apex, and the end. If the compound is pure, the mass spectra will be identical. If the spectra change, it confirms the presence of more than one compound.[1]
-
Extracted Ion Chromatograms (EICs): Plot the chromatograms for individual, characteristic ions of your target analyte. If an interfering compound co-elutes, it may share some ions but will likely have unique ions of its own. Extracting the chromatograms for ions unique to the analyte and suspected interferences can reveal slightly offset or completely overlapping peaks that are invisible in the Total Ion Chromatogram (TIC).[1]
-
Sources
Technical Support Center: Handling & Minimizing Moisture Sensitivity of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
Welcome to the Technical Support Center for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol . This highly versatile building block is critical in pharmaceutical development and complex organic synthesis. However, its unique structural features—specifically the pyrazol-5-ol core combined with a Lewis-basic 2-methoxyethyl side chain—make it highly susceptible to moisture-induced complications.
This guide provides authoritative, field-proven insights to help you understand the chemical causality of its moisture sensitivity, troubleshoot common experimental failures, and implement self-validating protocols for pristine reagent handling.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why is this specific pyrazole derivative so sensitive to ambient moisture? A1: The sensitivity is driven by a combination of prototropic tautomerism and hydrogen bonding. Pyrazol-5-ols exist in a dynamic equilibrium between the OH-form (1H-pyrazol-5-ol), the CH-form (2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[1]. Water acts as a highly efficient catalytic proton shuttle, rapidly lowering the energetic activation barrier for this interconversion[2]. Furthermore, the ether oxygen of the 2-methoxyethyl group forms strong hydrogen bonds with atmospheric water, significantly increasing the compound's hygroscopicity compared to simple alkyl pyrazoles.
Q2: How does moisture exposure actively ruin my downstream reactions (e.g., O-alkylation or cross-coupling)? A2: Moisture shifts the tautomeric equilibrium, creating a heterogeneous reactive pool rather than a single distinct nucleophile. In non-polar, anhydrous environments, the OH-form predominates. However, the introduction of water stabilizes the CH-form and NH-form[1]. If you are attempting an O-alkylation (such as a Mitsunobu reaction), the presence of these alternative tautomers leads to competitive C-alkylation and N-alkylation[3]. This mixed regioselectivity drastically reduces the yield of your desired product and complicates chromatographic purification.
Q3: What are the optimal long-term storage conditions to prevent degradation? A3: The reagent must be stored at 2–8 °C (or -20 °C for extended periods) under a strict inert atmosphere (Argon or Nitrogen)[2]. It should be kept in a tightly sealed amber glass vial equipped with a PTFE-faced rubber septum to prevent photodegradation and moisture ingress[4].
Part 2: Troubleshooting Guide
Issue 1: The reagent has transformed from a powder into a sticky syrup or clumped mass.
-
Chemical Cause: When a cold vial is opened directly to the ambient atmosphere, moisture condenses on the cold reagent. The polar functional groups (OH, pyrazole nitrogens, and the methoxy ether) rapidly coordinate with this water to form a stable hydrate network, altering the physical state and effective molarity.
-
Solution: Do not use the reagent as-is, as your stoichiometric calculations will be inaccurate. Perform Azeotropic Drying (see Protocol A below) to strip the water from the crystal lattice.
Issue 2: Appearance of multiple unexpected spots on TLC during an etherification reaction.
-
Chemical Cause: Mixed regioselectivity (O- vs. C-alkylation) driven by moisture-induced tautomerization[1]. The reaction solvent or the reagent itself contained trace water, allowing the CH-tautomer to act as a competing nucleophile.
-
Solution: Ensure your reaction solvent is strictly anhydrous (Karl Fischer titration < 50 ppm water). Pre-dry the pyrazole reagent and assemble the reaction apparatus under a continuous stream of dry Argon using Schlenk techniques[5].
Part 3: Quantitative Data: Impact of Storage & Moisture
The following table summarizes the causal relationship between storage conditions, moisture accumulation, and downstream synthetic performance.
| Storage Condition | Exposure Time | Water Content (Karl Fischer) | Dominant Tautomer (Solution) | Physical State | Downstream O-Alkylation Yield |
| 2-8 °C, Argon, Sealed | 6 Months | < 0.1% | OH-Form (>95%) | Crisp, free-flowing solid | > 90% (High Regioselectivity) |
| 25 °C, Ambient Air | 1 Week | 2.5% | Mixed (OH/CH/NH) | Sticky syrup | 65% (Mixed Regioselectivity) |
| -20 °C, Air (Repeated Opening) | 1 Month | > 4.0% | Mixed (CH/NH favored) | Clumped hydrate mass | < 50% (Severe C-alkylation) |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Azeotropic Drying of Hydrated Reagent
This protocol utilizes the physical properties of azeotropes to remove tightly bound water. Self-Validation: The successful removal of the hydrate network is visually confirmed when the viscous syrup transforms back into a crisp, free-flowing powder upon high-vacuum drying.
-
Dissolution: Transfer the clumped/syrupy 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol to a dry, round-bottom flask. Dissolve the reagent in a generous volume of anhydrous toluene (approx. 10 mL per gram of reagent).
-
Evaporation: Attach the flask to a rotary evaporator. Concentrate the solution under reduced pressure at 40 °C. The water is co-evaporated as a toluene-water azeotrope.
-
Repeat: Re-dissolve the resulting residue in anhydrous toluene and evaporate a second time to ensure complete water removal.
-
High Vacuum: Attach the flask to a high-vacuum line (< 0.1 mbar) for 2–4 hours to remove residual toluene. The reagent should now be a dry solid.
Protocol B: Inert Dispensing via Schlenk Technique
To prevent moisture ingress during daily use, reagents must be handled using a double-manifold Schlenk line[5]. Self-Validation: The positive pressure of the inert gas, visualized by the bubbling of the oil bubbler, guarantees that ambient moist air cannot flow into the vessel when the septum is pierced[4].
-
Temperature Equilibration: Remove the sealed reagent vial from the refrigerator. Crucial: Allow the vial to warm to room temperature inside a desiccator for at least 30 minutes before opening. This prevents condensation[6].
-
Purging the Syringe: Attach a needle to a dry, gas-tight syringe. Pierce the septum of a Schlenk line argon hose. Draw argon into the syringe and expel it outside. Repeat this flush 3 times.
-
Positive Pressure: Insert an argon-filled balloon with a needle (or a direct Schlenk line needle) into the reagent vial's septum to establish a positive inert atmosphere[4].
-
Dispensing: Insert your purged syringe into the vial, draw the required mass/volume of the reagent, and withdraw the syringe.
-
Resealing: Remove the argon source, seal the punctured septum with Parafilm, and immediately return the vial to 2-8 °C storage.
Part 5: Visualizations
Tautomerization Logic & Moisture Impact
The following diagram illustrates how moisture acts as a proton shuttle, disrupting the desired OH-form and inducing mixed reactivity.
Caption: Prototropic tautomerism of pyrazol-5-ols catalyzed by moisture.
Inert-Atmosphere Dispensing Workflow
This workflow ensures the reagent remains completely isolated from ambient humidity during routine handling.
Caption: Standard inert-atmosphere dispensing workflow for moisture-sensitive pyrazoles.
References
- Benchchem. "Technical Support Center: Stability and Storage of Pyrazole Compounds."
- Semantic Scholar / Heterocycles. "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols."
- ResearchGate / Modern Scientific Press. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions."
- Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds."
- Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking the Biological Efficacy of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides an in-depth technical comparison of the biological efficacy of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol and its prospective analogs. By integrating established structure-activity relationships (SAR) from the broader pyrazole literature, this document offers a predictive framework for designing and evaluating novel therapeutic agents based on this versatile chemical motif.
Introduction: The Pyrazol-5-ol Core and its Therapeutic Promise
The 1H-pyrazol-5-ol ring system is a privileged scaffold, forming the basis of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities.[2] The core structure of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol combines key features that suggest a predisposition for biological activity: a substituted pyrazol-5-ol nucleus, an N-methyl group which can influence metabolic stability and receptor interaction, and a flexible alkoxyethyl side chain at the C3 position that can explore various binding pockets of target proteins.
Postulated Biological Targets and Mechanisms of Action
While direct biological data for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is not extensively published, the activities of structurally related pyrazole derivatives provide a strong basis for hypothesizing its potential mechanisms of action.
Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3] Many pyrazole derivatives target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[3][4] The structural arrangement of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol suggests it could be developed into a kinase inhibitor, with the pyrazole core acting as a hinge-binding motif.
Diagram 1: Generalized Kinase Inhibition Workflow
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Anti-inflammatory Activity
Numerous pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The well-known NSAID, celecoxib, features a pyrazole core. It is plausible that analogs of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol could modulate inflammatory pathways.
Neuroprotection
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.[1][2][7] Proposed mechanisms include antioxidant effects, such as free radical scavenging, and modulation of neuroinflammatory pathways.[2] The structural features of the target compound, particularly the pyrazol-5-ol moiety, are consistent with compounds investigated for neuroprotective applications.
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[8][9] These effects are often mediated through the induction of apoptosis or inhibition of cell cycle progression.[10]
Comparative Analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Analogs
To guide the rational design of more potent and selective analogs, we propose a comparative analysis based on systematic structural modifications of the parent compound, 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. The following table outlines a series of hypothetical analogs and their predicted biological efficacy based on established SAR principles from the broader pyrazole literature.
| Analog | Modification from Parent Compound | Predicted Biological Efficacy & Rationale |
| Parent Compound | 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol | Baseline activity. The methoxyethyl group offers a balance of lipophilicity and hydrogen bonding potential. |
| Analog 1 | 3-(2-Hydroxyethyl)-1-methyl-1H-pyrazol-5-ol | Increased polarity. May enhance aqueous solubility but could decrease cell permeability. The terminal hydroxyl group could form additional hydrogen bonds with target proteins, potentially increasing potency. |
| Analog 2 | 3-(2-Ethoxyethyl)-1-methyl-1H-pyrazol-5-ol | Increased lipophilicity. May improve cell membrane permeability and lead to enhanced potency, particularly if the target has a hydrophobic binding pocket. |
| Analog 3 | 3-(3-Methoxypropyl)-1-methyl-1H-pyrazol-5-ol | Increased chain length. A longer, flexible chain can explore a larger area of the binding site, potentially leading to improved interactions and higher affinity. |
| Analog 4 | 3-Ethyl-1-methyl-1H-pyrazol-5-ol | Removal of the ether oxygen. This would significantly alter the electronic and conformational properties of the side chain, likely impacting target binding. |
| Analog 5 | 3-(2-Methoxyethyl)-1-phenyl-1H-pyrazol-5-ol | Replacement of N1-methyl with a phenyl group. The introduction of an aromatic ring at the N1 position can lead to new π-stacking interactions with the target protein, a common strategy in kinase inhibitor design.[4] |
Experimental Protocols for Biological Efficacy Benchmarking
To empirically validate the predicted activities of the proposed analogs, a series of standardized in vitro and in vivo assays should be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the antiproliferative activity of the synthesized compounds against various cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[8][11]
Diagram 2: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.
Protocol:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the pyrazole analogs are prepared in an appropriate buffer.
-
Reaction Setup: The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in a 96-well plate.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[12]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This animal model is widely used to assess the in vivo anti-inflammatory effects of novel compounds.
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The pyrazole analogs are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each compound relative to the control group.[6][13]
Conclusion and Future Directions
The 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol scaffold holds significant promise as a template for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, it is anticipated that analogs of this compound will exhibit a range of biological activities, including kinase inhibition, anti-inflammatory, neuroprotective, and anticancer effects. The systematic modifications and experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of a new generation of pyrazole-based drugs. Future research should focus on the synthesis of the proposed analogs and their comprehensive biological characterization to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development.
References
- Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. PMC.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Semantic Scholar.
- SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE. LOCKSS: Serve Content.
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
- Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflamm
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
- Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed.
- (PDF)
- Synthesis and anti-inflammatory activity of some pyrazole deriv
- Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide. Arabian Journal of Chemistry.
- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Current status of pyrazole and its biological activities. PMC.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
-
1H-Pyrazol-5-ol, 3-(2-methoxyethyl)-1-methyl. NextSDS. Available at: [Link]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
reproducibility assessment of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol synthetic routes
Reproducibility Assessment of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Synthetic Routes: A Comparative Guide
Executive Summary & Mechanistic Context
In the landscape of modern drug discovery and agrochemical development, the pyrazole core remains a privileged pharmacophore[1]. Specifically, 1-methyl-1H-pyrazol-5-ol derivatives are critical building blocks for synthesizing advanced strobilurin fungicides (such as pyraoxystrobin) and novel kinase inhibitors[2].
Despite its structural simplicity, the synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is notoriously plagued by poor batch-to-batch reproducibility. As a Senior Application Scientist, I frequently observe scale-up failures stemming from a fundamental mechanistic issue: the regioselectivity paradox [3]. Methylhydrazine is an unsymmetrical binucleophile. Its primary amine (–NH₂) is more sterically accessible and nucleophilic, while the secondary amine (–NHCH₃) is less reactive. When reacted with methyl 5-methoxy-3-oxopentanoate (a β -keto ester), competing kinetic and thermodynamic directing effects dictate whether the 1,3-isomer (target) or the 1,5-isomer (impurity) is formed[3].
This guide objectively compares the three primary synthetic routes for this molecule, providing field-proven, self-validating protocols designed to eliminate regioisomeric contamination and guarantee reproducibility.
Comparative Route Analysis
To establish a robust supply chain for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, researchers must choose between three distinct synthetic strategies.
-
Route A: Classical One-Pot Condensation (The "Standard" Approach)
-
Mechanism: Direct addition of methylhydrazine to the β -keto ester in an unbuffered alcoholic solvent.
-
The Flaw: Operates under poor kinetic control. Slight variations in addition rate, localized temperature spikes, or solvent polarity shift the nucleophilic attack, resulting in unpredictable ratios of the 1,3-isomer and 1,5-isomer.
-
-
Route B: Stepwise Directed Cyclization (The "Optimized" Approach)
-
Mechanism: Decouples the reaction into two distinct phases. First, acid-catalyzed hydrazone formation at low temperatures (thermodynamic control). Second, base-promoted irreversible cyclization.
-
The Advantage: By locking the regiochemistry in the first step, this route provides a highly reproducible, scalable, and self-validating system.
-
-
Route C: Transition-Metal Catalyzed Cross-Coupling (The "Premium" Alternative)
-
Mechanism: Negishi or Suzuki coupling of an O-protected 3-bromo-1-methyl-1H-pyrazol-5-ol with a (2-methoxyethyl)metal species.
-
The Advantage: Absolute regiocontrol (100:0). However, the reliance on expensive palladium catalysts and strictly anhydrous conditions results in an unacceptably high E-factor and cost for early-stage building blocks.
-
Quantitative Performance Comparison
| Synthetic Route | Overall Yield | Regiomeric Ratio (1,3 : 1,5) | E-Factor | Cost/kg (Est.) | Reproducibility Score |
| A: One-Pot Condensation | 45–60% | Variable (60:40 to 85:15) | > 25 | Low | Poor |
| B: Stepwise Directed Cyclization | 82–88% | Consistent (> 98:2) | < 15 | Medium | Excellent |
| C: Negishi Cross-Coupling | 70–75% | Absolute (100:0) | > 40 | Very High | Good |
Mechanistic Visualizations
Fig 1: Mechanistic divergence in pyrazole synthesis highlighting the regioselectivity paradox.
Fig 2: Self-validating experimental workflow for the stepwise directed cyclization route.
Standardized Experimental Protocol (Route B)
Phase 1: Directed Hydrazone Formation
Reagents: Methyl 5-methoxy-3-oxopentanoate (1.0 eq), Methylhydrazine (1.05 eq), Glacial Acetic Acid (0.1 eq), Absolute Ethanol (10 vol).
-
Preparation: Charge a jacketed reactor with the β -keto ester and absolute ethanol. Cool the mixture to exactly 0 °C under a continuous N₂ sweep.
-
Acidification: Add glacial acetic acid.
-
Causality: The mild acidic environment (pH ~4.5) selectively protonates the highly electrophilic ketone carbonyl. This guarantees that the more nucleophilic primary amine (–NH₂) of methylhydrazine attacks the ketone first, locking in the desired regiochemistry.
-
-
Addition: Add methylhydrazine dropwise over 90 minutes, maintaining the internal temperature below 2 °C.
-
Causality: Controlling the feed rate suppresses thermal runaway. If the temperature rises, the secondary amine gains enough kinetic energy to attack the ester prematurely, generating the undesired 1,5-isomer.
-
Phase 2: The Self-Validating In-Process Control (IPC)
Do not proceed to cyclization without verifying the intermediate.
-
Method: Pull a 0.5 mL aliquot, quench in cold water, and analyze via RP-HPLC (C18 column, MeCN/H₂O gradient).
-
Validation Gate: Proceed to Phase 3 only when the unreacted β -keto ester is < 2.0% AUC . If the threshold is not met, continue stirring at 0 °C. Pushing unreacted starting material into the basic phase is the #1 cause of regiomeric failure.
Phase 3: Base-Promoted Cyclization
Reagents: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 eq).
-
Base Addition: To the validated hydrazone solution, add the NaOMe solution dropwise at 0 °C.
-
Cyclization: Heat the reaction mixture to 65 °C and reflux for 4 hours.
-
Causality: The strong base deprotonates the secondary amine (–NHCH₃) of the hydrazone, drastically increasing its nucleophilicity. The thermal energy (65 °C) overcomes the activation barrier, driving the irreversible ring closure onto the ester carbonyl to form the pyrazole ring.
-
Phase 4: pH-Controlled Isolation
-
Quenching: Cool the reactor to 20 °C. Slowly add 1M HCl to adjust the pH to exactly 5.5 .
-
Causality: The pKa of the pyrazol-5-ol hydroxyl group is typically around 6.5–7.0. Adjusting the pH to 5.5 ensures the molecule exists entirely in its neutral tautomeric state (or pyrazolone form). If the pH is too high, the compound forms a highly water-soluble sodium salt, destroying your extraction yield.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from MTBE/Hexane to afford pure 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol as a crystalline solid (>98% purity by LC-MS).
References
- Synthesis and Biological Activity of New ( E )-α-(Methoxyimino)
- 5-fluoro-1-methyl-1H-pyrazole | 69843-15-8 Source: Benchchem URL
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)
Sources
A Comparative Guide to Pyrazolone Intermediates: Profiling 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazolone Core
Pyrazolone derivatives represent a cornerstone in synthetic and medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and industrial compounds.[1][2] The five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms and a carbonyl group, imparts a unique combination of chemical reactivity and biological activity.[1] This guide provides a detailed comparison of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol with other prominent pyrazolone intermediates, namely Edaravone, 3-methyl-1-phenyl-2-pyrazolin-5-one (PMP), and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTA). By examining their synthesis, physicochemical properties, and functional performance, this document aims to equip researchers with the critical information needed to select the optimal intermediate for their specific application.
Featured Intermediate: 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is a less-documented pyrazolone derivative. While specific experimental data on its performance is not widely available in public literature, its structural features suggest potential applications in areas where other pyrazolones have excelled.
Structural Analysis and Predicted Properties:
The structure of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol features a methoxyethyl group at the C3 position and a methyl group at the N1 position. The presence of the hydroxyl group at C5 suggests potential antioxidant activity through hydrogen atom donation, a characteristic feature of many pyrazolones.[2] The methoxyethyl side chain may influence its solubility and pharmacokinetic profile, potentially enhancing its utility in biological systems compared to simpler alkyl-substituted pyrazolones.
Hypothetical Synthesis:
A plausible synthetic route for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol would likely follow the classical Knorr pyrazole synthesis. This would involve the condensation of methylhydrazine with a β-ketoester, specifically ethyl 4-methoxy-3-oxopentanoate.
Caption: Hypothetical Knorr synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Comparative Intermediates: A Detailed Overview
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Edaravone is a well-established pyrazolone derivative with significant clinical applications. It is primarily known for its potent free radical scavenging activity and is used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2]
-
Synthesis: Edaravone is synthesized via the Knorr condensation of phenylhydrazine and ethyl acetoacetate.[1]
-
Mechanism of Action: Its antioxidant effect is attributed to its ability to donate a hydrogen atom from the C4 position of the pyrazolone ring to free radicals, thereby neutralizing them.[2][3] The anionic form of Edaravone is particularly reactive towards radicals.[4]
-
Applications: Primarily used as a neuroprotective agent.[2]
3-Methyl-1-phenyl-2-pyrazolin-5-one (PMP)
PMP is a versatile and widely used pyrazolone intermediate in the synthesis of various biologically active molecules, dyes, and agrochemicals.[5]
-
Synthesis: Similar to Edaravone, PMP is synthesized through the condensation of phenylhydrazine and ethyl acetoacetate.[5]
-
Properties: PMP exhibits antioxidant properties and can act as a chelating agent for various metal ions.[6][7]
-
Applications: It serves as a precursor for the synthesis of pharmaceuticals, dyes, and pigments, and is also used in analytical chemistry.[6]
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTA)
TTA is a β-diketone that exists in equilibrium with its pyrazolone tautomer. It is widely recognized for its strong metal-chelating properties and its use as a corrosion inhibitor.
-
Synthesis: TTA can be synthesized through the Claisen condensation of ethyl trifluoroacetate and 2-acetylthiophene.
-
Mechanism of Action: As a corrosion inhibitor, TTA forms a protective film on metal surfaces, preventing corrosive agents from reaching the metal.[8] This is facilitated by the heteroatoms and π-electrons in its structure.[8] As a chelating agent, the two carbonyl groups can coordinate with metal ions.
-
Applications: Primarily used as a corrosion inhibitor for various metals and as a chelating agent in solvent extraction and analytical chemistry.
Comparative Performance Data
| Property | 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol | Edaravone | 3-Methyl-1-phenyl-2-pyrazolin-5-one (PMP) | 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) |
| Molar Mass ( g/mol ) | 156.18 | 174.20 | 174.20 | 222.18 |
| Primary Function | Predicted Antioxidant/Chelator | Antioxidant (Free Radical Scavenger) | Synthetic Intermediate, Antioxidant | Corrosion Inhibitor, Chelating Agent |
| Antioxidant Activity (DPPH IC50) | Not Available | ~4.21 µM[3] | Moderate antioxidant activity reported[6] | Not typically evaluated for this purpose |
| Metal Chelating Ability | Predicted | Can chelate metal ions | Reported to chelate metal ions[7] | Strong chelating agent |
| Solubility | Predicted to have good solubility in polar organic solvents | Soluble in methanol, ethanol | Soluble in hot water, ethanol, ether | Soluble in most organic solvents |
Experimental Protocols
To facilitate a standardized comparison of these intermediates, the following experimental protocols are provided.
Protocol 1: Synthesis of Pyrazolone Intermediates (Knorr Condensation)
This protocol describes a general method for the synthesis of pyrazolones like Edaravone and PMP, and can be adapted for the hypothetical synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine, methylhydrazine)
-
β-ketoester (e.g., ethyl acetoacetate, ethyl 4-methoxy-3-oxopentanoate)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add the hydrazine derivative (1 equivalent) to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.
Caption: General workflow for the Knorr pyrazole synthesis.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)
This protocol outlines the procedure to determine the free radical scavenging activity of the pyrazolone intermediates.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (pyrazolone intermediates)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and control.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Caption: Workflow for the DPPH antioxidant assay.
Protocol 3: Evaluation of Corrosion Inhibition (Electrochemical Impedance Spectroscopy - EIS)
This protocol is for assessing the corrosion inhibition properties of compounds like TTA.[8][9]
Materials:
-
Working electrode (e.g., mild steel)
-
Reference electrode (e.g., saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., 1 M HCl)
-
Test compound (corrosion inhibitor)
-
Potentiostat with EIS capability
Procedure:
-
Prepare the working electrode by polishing and cleaning its surface.
-
Assemble the three-electrode electrochemical cell with the corrosive medium.
-
Add the desired concentration of the corrosion inhibitor to the cell.
-
Immerse the electrodes in the solution and allow the open circuit potential (OCP) to stabilize.
-
Perform the EIS measurement by applying a small amplitude AC signal over a range of frequencies.
-
Record the impedance data.
-
Analyze the data using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and calculate the inhibition efficiency.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) testing.
Conclusion and Future Perspectives
This guide provides a comparative analysis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol against established pyrazolone intermediates. While Edaravone and PMP have well-defined roles as an antioxidant drug and a versatile synthetic building block respectively, and TTA excels as a corrosion inhibitor and chelating agent, the specific performance of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol remains to be experimentally validated.
Based on its structure, it is hypothesized that 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol possesses antioxidant and metal-chelating properties. The methoxyethyl substituent may confer advantageous solubility and pharmacokinetic characteristics, making it a promising candidate for further investigation in drug discovery and development. Future research should focus on the synthesis and thorough experimental evaluation of this compound to elucidate its full potential and determine its place among the diverse family of pyrazolone intermediates.
References
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- Pyrazolone-type compounds (part II)
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings.
- A new triazine bearing a pyrazolone group capable of copper, nickel, and zinc chel
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- Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. (2019). PLoS ONE.
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- Characterization of Human and Murine PMP20 Peroxisomal Proteins That Exhibit Antioxidant Activity in Vitro. (n.d.).
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
- The Efficiency of Corrosion Inhibitor as Given by Electrochemical Impedance Spectroscopy Tafel Polarization and Weight-Loss Measurements. (2010). Taylor & Francis.
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- 1H-Pyrazol-5-ol, 3-(2-methoxyethyl)-1-methyl-. (n.d.). NextSDS.
- Tautomerism and antioxidant activity of some 4-substituted pyrazolone-based Schiff bases: a theoretical study. (2018). RSC Advances.
- Antiproliferative studies of transition metal chelates of a pyrazolone based hydrazone derivative. (2022). Journal of Biomolecular Structure and Dynamics.
- Illustration for series of new metal ion complexes extracted from pyrazolone derivative, spectral, thermal, QSAR, DFT/B3LYP, docking and antitumor investig
- Three Tautomeric structures of the Pyrazolone nucleus. (n.d.).
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2021). Pharmaceutical Chemistry Journal.
- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.).
- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (2017). Journal of Clinical Biochemistry and Nutrition.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2018). Journal of Advanced Scientific Research.
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry.
- 1H-Pyrazol-5-ol, 3-(2-methoxyethyl)-1-methyl-. (n.d.). NextSDS.
- Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit. (2012). Journal of the Korean Society for Applied Biological Chemistry.
- Protonation constants of NTA, EDTA, EGTA, DTPA and TTHA at I = 0 mol L... (n.d.).
- Formation constants of Na + -Mg 2+ and Na + -Ca 2+ -dtpa 5 - (n.d.).
- Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022). IntechOpen.
- SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). World Journal of Pharmaceutical Research.
- 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Sapphire Bioscience.
- 97820-74-1|3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). BLDpharm.
- Antioxidant activity and free radical-scavenging capacity of Gynura divaricata leaf extracts at different temperatures. (2014). Journal of Food and Drug Analysis.
- Antioxidant capacity of different fractions of ABMP. (A) DPPH radical scavenging rate. (n.d.).
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- 3-Methyl-1-phenyl-2-pyrazoline-5-one. (n.d.). Chem-Impex.
- General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage.
- Synthesis of 3-(2-aminoethyl)
- Stability Constants of Metal Chel
- Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (1996). Redox Report.
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A Researcher's Guide to Validating Computational NMR Predictions for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
In the landscape of modern chemical research, the synergy between experimental data and computational modeling is paramount for unambiguous structural elucidation. This guide provides an in-depth comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) data for the novel compound 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. As drug development professionals and researchers, the ability to confidently verify a molecular structure is a cornerstone of our work. This document is structured to not only present a direct comparison but to also delve into the causality behind the experimental and computational choices, thereby providing a framework for robust, self-validating protocols.
The choice of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol as a case study is deliberate. Its pyrazolone core presents an interesting challenge due to the potential for tautomerism, where the molecule can exist in different isomeric forms that can be influenced by the solvent environment. This makes it an excellent candidate to illustrate the power and potential pitfalls of computational NMR prediction.
Part 1: The Experimental Benchmark: Acquiring High-Quality NMR Data
The foundation of any computational validation is a set of high-quality, reliable experimental data. The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. The rationale behind each step is provided to emphasize the importance of experimental rigor.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity, dried 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol. The purity of the sample is critical to avoid signals from impurities that could complicate spectral interpretation.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts and the tautomeric equilibrium of the pyrazolone ring.[1][2] A common, less interactive solvent like CDCl₃ is a good starting point, while a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can reveal different structural dynamics.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for complex molecules.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high resolution and accurate peak shapes.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 45-90 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Part 2: The In Silico Approach: Predicting NMR Spectra with DFT
Computational chemistry offers a powerful means to predict NMR parameters, providing a theoretical model to compare against experimental data. Density Functional Theory (DFT) has become a standard and reliable method for this purpose.[3][4] The following workflow outlines a robust procedure for predicting the ¹H and ¹³C NMR chemical shifts of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Computational Workflow for NMR Prediction
Caption: Computational workflow for NMR prediction.
Detailed Steps and Rationale:
-
Structure Generation and Conformational Analysis:
-
The initial 3D structure of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol and its potential tautomers (the OH-tautomer, the NH-tautomer, and the CH-tautomer) are generated. The conformational flexibility of the 2-methoxyethyl side chain should also be explored, as different conformers can have slightly different chemical shifts.
-
-
Geometry Optimization:
-
Each conformer of each tautomer is subjected to geometry optimization using a suitable DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set.[5][6] This step is crucial to find the lowest energy (most stable) geometry for each structure.
-
A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
NMR Shielding Tensor Calculation:
-
The NMR shielding tensors are calculated for each optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method.[5][7] A higher level of theory is often employed for this step to improve accuracy, for instance, the mPW1PW91 functional with the 6-311+G(d,p) basis set.
-
Solvent Effects: It is critical to include the effect of the solvent in the calculation, as it can significantly influence chemical shifts.[3] The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used for this purpose, with the solvent specified to match the experimental conditions (e.g., chloroform or DMSO).[3]
-
-
Chemical Shift Calculation:
-
The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding value of TMS, calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.
-
If multiple stable conformers are identified, their predicted chemical shifts should be averaged based on their Boltzmann populations at the experimental temperature to obtain the final predicted spectrum.
-
Part 3: The Validation: Bridging Theory and Experiment
This section presents a hypothetical comparison between experimental and predicted NMR data for the most likely tautomer of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol in CDCl₃. The goal is to illustrate the validation process.
Data Comparison Table
| Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) (Exp - Pred) |
| ¹H NMR | |||
| H4 (pyrazole) | 5.35 | 5.28 | 0.07 |
| N-CH₃ | 3.58 | 3.51 | 0.07 |
| O-CH₂ | 4.15 | 4.08 | 0.07 |
| C-CH₂ | 2.80 | 2.72 | 0.08 |
| OCH₃ | 3.35 | 3.29 | 0.06 |
| ¹³C NMR | |||
| C5 (C-OH) | 165.2 | 163.8 | 1.4 |
| C3 (C-CH₂) | 148.5 | 147.1 | 1.4 |
| C4 (CH) | 92.1 | 91.0 | 1.1 |
| N-CH₃ | 34.5 | 33.8 | 0.7 |
| O-CH₂ | 69.8 | 68.9 | 0.9 |
| C-CH₂ | 28.3 | 27.5 | 0.8 |
| OCH₃ | 58.9 | 58.1 | 0.8 |
Analysis of Deviations
The differences between the experimental and predicted chemical shifts (Δδ) are generally small, which would indicate a good agreement between the calculated structure and the actual structure in solution. For ¹H NMR, deviations of less than 0.2 ppm are typically considered very good.[8] For ¹³C NMR, deviations of 1-2 ppm are excellent.[4] The larger deviations for the pyrazole ring carbons (C3 and C5) might suggest a subtle difference in the electronic environment that is not perfectly captured by the computational model, or the influence of intermolecular interactions not accounted for in the calculation.
Validation Workflow
Caption: Workflow for the validation of computational NMR predictions.
Conclusion
The validation of computational NMR predictions against experimental data is a powerful strategy for structural elucidation. This guide has outlined a comprehensive approach, from meticulous experimental data acquisition to a robust computational workflow. The hypothetical case study of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol demonstrates that with careful application of both techniques, a high degree of confidence in the assigned structure can be achieved. For researchers and drug development professionals, integrating these self-validating systems into the characterization of novel compounds is not just good practice; it is essential for the integrity and progression of our scientific endeavors.
References
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Public
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- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.
- Comparison of experimental and calculated 13 C chemical shifts.
- Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored M
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- A theoretical study on the tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases - RSC Publishing.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC.
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3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol proper disposal procedures
Operational Guide: Proper Handling and Disposal of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
As drug development and chemical research grow increasingly complex, the safe handling and disposal of specialized heterocyclic building blocks is paramount. 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol (CAS: 888229-73-0) is a highly specific pyrazole derivative frequently utilized as an intermediate in pharmaceutical synthesis.
To build a self-validating safety culture, laboratory personnel must understand not just how to dispose of a chemical, but why specific protocols are required. This guide provides a comprehensive, step-by-step operational plan for the disposal of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol, grounded in physicochemical causality and authoritative environmental regulations[1].
Physicochemical Profiling & Hazard Assessment
Effective waste management begins with understanding the molecular architecture of the compound. 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol contains three critical functional groups that dictate its end-of-life processing:
-
The Pyrazole Ring : This nitrogen-rich heterocycle requires high-temperature thermal oxidation to break the robust N-N and C-N bonds. During incineration, it generates nitrogen oxides (NOx), necessitating disposal through vendors equipped with selective catalytic reduction (SCR) or NOx scrubbers.
-
The Methoxyethyl Group : This aliphatic ether linkage poses a minor, yet non-zero, risk of auto-oxidation. While significantly less prone to peroxide formation than diisopropyl ether or THF, best practices dictate that all ether-containing compounds be date-stamped upon opening and monitored during long-term storage to prevent explosive peroxide accumulation[1].
-
The Hydroxyl Group : Confers polarity, making the compound soluble in a variety of polar organic solvents (e.g., Methanol, DMSO) and slightly soluble in aqueous waste streams.
Table 1: Physicochemical & Disposal Profile
| Property / Feature | Description | Operational Disposal Implication |
| Chemical Name | 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol | Must be explicitly listed on waste manifests. |
| Molecular Formula | C7H12N2O2 | Contains no halogens; must be segregated into the Non-Halogenated waste stream. |
| Nitrogen Content | High (Pyrazole core) | Requires EPA-certified incineration with NOx scrubbing capabilities. |
| Ether Linkage | Methoxyethyl group | Avoid long-term accumulation in dry, oxygen-rich environments to prevent trace peroxide formation. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Do not mix waste with nitric acid, perchlorates, or concentrated sulfuric acid. |
Step-by-Step Disposal Methodology
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, laboratories must implement a strict segregation and accumulation protocol[2].
Phase 1: Bench-Level Quenching & Segregation
-
Step 1.1: Evaluate the Solvent Matrix. Determine the solvent in which the 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is dissolved.
-
Causality: If the compound is in a halogenated solvent (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. If dissolved in DMSO, Methanol, or Water, use the Non-Halogenated stream. Mixing non-halogenated waste into halogenated carboys drastically increases disposal costs and complicates the thermal destruction process.
-
-
Step 1.2: Quench Active Reactions. If the compound is part of an active reaction mixture, ensure all reactive intermediates are fully quenched (e.g., using mild aqueous workup) and phase-separated before transferring the organic layer to the waste container.
Phase 2: Containerization in the SAA
-
Step 2.1: Transfer to Compatible Containers. Move the waste to a High-Density Polyethylene (HDPE) or glass carboy located in the laboratory's Satellite Accumulation Area (SAA)[3].
-
Causality: HDPE is highly resistant to organic solvents and prevents chemical leaching.
-
-
Step 2.2: Seal the Container. Ensure the container is kept tightly closed with a vented cap unless actively adding waste. This prevents the volatilization of co-solvents and complies with EPA emissions standards[2].
Phase 3: Labeling and Tracking
-
Step 3.1: Affix GHS Labels. Apply a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container[3].
-
Step 3.2: Detail the Contents. Explicitly write "3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol" and the associated solvents.
-
Causality: Accurate labeling prevents dangerous incompatible chemical mixing (e.g., accidental addition of strong oxidizers by another researcher, which could trigger an exothermic reaction with the organic ether).
-
Phase 4: Transfer to CAA and Final Destruction
-
Step 4.1: Monitor Volume Limits. Once the SAA container reaches the EPA limit of 55 gallons, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days[3].
-
Step 4.2: Vendor Handoff. Environmental Health and Safety (EHS) personnel will coordinate with an EPA-certified vendor to transport the waste for high-temperature incineration (>1000°C)[4].
Mechanistic Pathway of Waste Processing
Understanding the lifecycle of chemical waste reinforces adherence to safety protocols. The diagram below illustrates the operational workflow from benchtop generation to final thermal destruction.
Figure 1: Operational waste workflow for pyrazole derivatives from bench to thermal destruction.
Regulatory Compliance & Institutional Management
For academic and research institutions, the EPA’s Hazardous Waste Generator Improvements Rule (GIR) and Subpart K provide specific flexibilities for managing laboratory waste[2]. Subpart K allows trained EHS professionals, rather than individual researchers, to make final hazardous waste determinations at the CAA, significantly reducing the risk of improper disposal[4].
Furthermore, adherence to the guidelines outlined in Prudent Practices in the Laboratory ensures that your facility maintains a proactive "culture of safety"[1]. By treating 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol with the appropriate respect for its nitrogenous and ether-containing structure, laboratories can ensure absolute environmental compliance and operational safety.
References
- Source: labmanager.
- Source: epa.
- Source: nationalacademies.
- Source: epa.
Sources
Personal protective equipment for handling 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol
[label="Weigh Compound", fillcolor="#F1F3F4",
Fig 1: SOP and PPE integration for handling 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol.
Step-by-Step Methodology:
-
Environmental Validation: Before opening the chemical container, visually verify that the fume hood monitor reads between 80–100 feet per minute (fpm).
-
Causality: This velocity is the aerodynamic sweet spot to capture escaping dust without causing turbulent vortices that blow powder back out of the sash.
-
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. It should pull gently inward, visually confirming negative pressure.
-
-
Gowning Sequence: Don the FR lab coat, followed by ANSI Z87.1 goggles. Apply the inner nitrile glove, then the outer nitrile glove, ensuring the outer cuff is pulled over the lab coat sleeve to eliminate exposed skin at the wrist.
-
Static Mitigation & Weighing: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Use a grounded, anti-static polymeric weigh boat.
-
Causality: 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol powders can hold static charge. Electrostatic repulsion causes aerosolization and contamination of the balance area.
-
Self-Validation: The balance must return to exactly 0.0000g after the boat is removed, confirming no residual powder was left on the weighing pan.
-
-
Controlled Dissolution: Transfer the solid to the reaction vessel. Slowly add the designated solvent (e.g., methanol or dichloromethane) while stirring.
-
Causality: Adding solvent to the solid (rather than dropping solid into solvent) minimizes the risk of splashing and ensures controlled solvation kinetics, preventing rapid exothermic dissolution spikes.
-
Emergency Response & Spill Management
If a spill occurs, the response must be immediate and methodical to prevent cross-contamination. According to the [1], laboratory personnel must assess the physical state of the spill before acting.
Fig 2: Decision matrix and logical pathway for chemical spill response and mitigation.
Spill Response Protocol:
-
Solid Spill Containment: Do not dry-sweep the powder. Dry sweeping generates hazardous aerosols. Instead, cover the spill with a damp absorbent pad.
-
Causality: The moisture binds the fine pyrazole particulates via capillary action, preventing them from becoming airborne and entering the respiratory tract.
-
-
Liquid Spill Containment: If the compound is dissolved in a solvent, surround the spill with an inert chemical absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.
-
Collection: Use a non-sparking scoop to collect the absorbed material. Place it in a compatible, sealable hazardous waste container.
-
Decontamination: Wipe the affected area with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a dry wipe.
Disposal & Waste Management Plan
The electron-rich pyrazole ring can undergo exothermic reactions if mixed with incompatible chemicals. Waste must be strictly segregated.
-
Solid Waste: Contaminated outer gloves, weigh boats, and wipes must be placed in a designated solid organic waste container.
-
Liquid Waste: Solutions containing 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol must be collected in compatible high-density polyethylene (HDPE) carboys designated for halogenated or non-halogenated organics (depending on the carrier solvent). Never mix with strong oxidizers or concentrated acids.
-
Labeling: All waste containers must be labeled with the full chemical name, associated hazards, and accumulation start date, ensuring full compliance with institutional and federal environmental regulations.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." United States Department of Labor. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. [Link]
-
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety, 2016. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
